molecular formula C12H16O4S B1315944 Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester CAS No. 15833-63-3

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Cat. No.: B1315944
CAS No.: 15833-63-3
M. Wt: 256.32 g/mol
InChI Key: BNBVZUYOFJWGNJ-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is a useful research compound. Its molecular formula is C12H16O4S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

oxolan-3-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBVZUYOFJWGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-63-3
Record name 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15833-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Tetrahydrofuran-3-yl)methyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This whitepaper provides a comprehensive technical guide for the synthesis of (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, a crucial reactive intermediate in medicinal chemistry and organic synthesis. The document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the causality behind critical process parameters. The synthesis is presented as a two-stage process: the preparation of the key precursor, (tetrahydrofuran-3-yl)methanol, followed by its subsequent tosylation. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Introduction and Strategic Overview

(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is a valuable building block in synthetic organic chemistry. Its utility stems from the presence of the 4-methylbenzenesulfonate (tosylate) group, which functions as an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the facile introduction of the tetrahydrofuran-3-yl)methyl moiety into more complex molecular architectures, a common structural motif in various pharmaceutically active compounds.

The synthesis is logically approached via a two-step sequence starting from commercially available precursors. The core strategy involves the formation of the primary alcohol, (tetrahydrofuran-3-yl)methanol, which is then activated by conversion to its corresponding tosylate ester.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection to the precursor alcohol and the tosylating agent.

G Target (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate Precursors (Tetrahydrofuran-3-yl)methanol + p-Toluenesulfonyl Chloride Target->Precursors C-O Disconnection (Ester formation)

Caption: Retrosynthetic path for the target molecule.

Synthesis of Key Precursor: (Tetrahydrofuran-3-yl)methanol

The initial and critical phase of the synthesis is the preparation of the alcohol precursor, (tetrahydrofuran-3-yl)methanol. While several routes exist, a common and effective method involves the reduction of tetrahydrofuran-3-carboxylic acid or its corresponding esters.

Principle of the Reaction

The conversion of a carboxylic acid or ester to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity, which allows the reduction to proceed under mild conditions and with excellent yields. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation during aqueous workup.

Experimental Protocol: Reduction of Tetrahydrofuran-3-carboxylic acid

Disclaimer: This protocol involves highly reactive reagents. All operations must be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Materials:

  • Tetrahydrofuran-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve tetrahydrofuran-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts into a granular, easily filterable form.

  • Isolation: Stir the resulting suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil, (tetrahydrofuran-3-yl)methanol, can be purified further by vacuum distillation if necessary. A representative synthesis is described in the literature[1].

Core Synthesis: Tosylation of (Tetrahydrofuran-3-yl)methanol

The pivotal step is the conversion of the primary alcohol into the target tosylate. This reaction transforms the hydroxyl group, a poor leaving group, into a tosylate group, which is an excellent leaving group, thereby activating the molecule for subsequent nucleophilic displacement reactions.

Mechanism and Scientific Rationale

The tosylation of an alcohol proceeds via a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[2] This process is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

The role of the base is twofold:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential acid-catalyzed side reactions.[3]

  • Catalyst: Pyridine can act as a nucleophilic catalyst, forming a highly reactive tosylpyridinium intermediate, which is then more readily attacked by the alcohol.

Crucially, this reaction proceeds with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken during the process.[4]

G cluster_0 Tosylation Mechanism Alcohol (THF-3-yl)CH₂OH Product (THF-3-yl)CH₂OTs Alcohol->Product + Intermediate TsCl TsCl Intermediate [Ts-Pyridine]⁺Cl⁻ (Activated Intermediate) TsCl->Intermediate + Pyridine Base Pyridine Intermediate->Product - Pyridine Byproduct Pyridine·HCl

Caption: Simplified reaction pathway for tosylation.

Experimental Protocol: Synthesis of (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

Materials:

  • (Tetrahydrofuran-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (tetrahydrofuran-3-yl)methanol (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (1.5 equivalents) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents). The portion-wise addition helps to control the exotherm of the reaction.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting alcohol.

  • Workup - Quenching: Cool the mixture to 0 °C and slowly add deionized water to quench the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]

Workflow Visualization

G Setup 1. Dissolve Alcohol in DCM at 0 °C Add_Base 2. Add Pyridine Setup->Add_Base Add_TsCl 3. Add TsCl (Portion-wise) Add_Base->Add_TsCl React 4. Stir 12-16h at Room Temp. Add_TsCl->React Quench 5. Quench with H₂O React->Quench Extract 6. Sequential Washes (HCl, NaHCO₃, Brine) Quench->Extract Dry 7. Dry (MgSO₄) & Concentrate Extract->Dry Purify 8. Purify (Chromatography) Dry->Purify

Caption: Experimental workflow for the tosylation reaction.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final product.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₆O₄SPubChem[6]
Molecular Weight 256.32 g/mol PubChem[6]
Appearance Expected to be a white to off-white solid or a colorless oilGeneral observation
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, THF)General observation
Spectroscopic Analysis
  • ¹H NMR: Expected signals would include aromatic protons from the tosyl group (two doublets in the ~7.3-7.8 ppm range), a singlet for the methyl group on the tosyl ring (~2.4 ppm), and multiplets corresponding to the protons of the (tetrahydrofuran-3-yl)methyl moiety.

  • ¹³C NMR: Characteristic peaks for the aromatic carbons, the methyl carbon of the tosyl group, and the carbons of the tetrahydrofuran ring and the adjacent methylene group.

  • FT-IR (Infrared Spectroscopy): Strong characteristic absorption bands for the sulfonate group (S=O stretches) are expected around 1350 cm⁻¹ and 1170 cm⁻¹.

Safety and Handling

Reagent Hazards:

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Causes skin and eye irritation. Handle in a fume hood with appropriate PPE.

  • Pyridine/Triethylamine: Flammable, toxic, and irritant.

  • Lithium aluminum hydride (LiAlH₄): Highly reactive with water, releasing flammable hydrogen gas. Handle under strictly anhydrous conditions.

Product Hazards:

  • While specific data for the target molecule is limited, analogous tosylates are generally classified as irritants. Standard laboratory safety protocols should be followed.

Storage:

  • The product should be stored in a cool, dry, well-ventilated area, away from moisture, under an inert atmosphere to prevent hydrolysis of the tosylate group.

Conclusion

This guide outlines a reliable and well-precedented two-stage synthesis for (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate. The methodology leverages fundamental organic transformations, including hydride reduction and alcohol tosylation. By understanding the rationale behind each step—from the choice of reducing agent to the function of the base in the tosylation reaction—researchers can confidently execute this synthesis. The resulting product is a versatile intermediate, primed for use in the development of novel chemical entities and pharmaceutical agents.

References

  • Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal. (n.d.).
  • Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). (n.d.).
  • (S)-(Tetrahydrofuran-2-yl)methanol. Benchchem. (n.d.).
  • (R)
  • Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.
  • Reactions of Alcohols. Chemistry LibreTexts. (2024).
  • Tosylates And Mesyl
  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron. (2007).
  • Alcohol Tosyl
  • (R)
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. (n.d.).
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. (n.d.).
  • (3R)
  • Method for purifying tetrahydrofuran by distillation.
  • Method for purifying tetrahydrofuran. PubChem. (n.d.).
  • Tetrahydrofuran-3-yl 4-methylbenzenesulfon

Sources

The Strategic Conversion of Tetrahydrofuran Methanol Derivatives to Tosylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of the hydroxyl group in tetrahydrofuran methanol derivatives into a tosylate is a pivotal transformation in medicinal chemistry and drug development. This process replaces a poor leaving group (hydroxyl) with an excellent one (tosylate), thereby activating the molecule for a wide array of nucleophilic substitution reactions. This guide provides an in-depth exploration of the synthesis of tosylates from tetrahydrofuran methanol derivatives, grounded in mechanistic principles and practical, field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to master this critical synthetic step.

Introduction: The Strategic Importance of Tosylation

In the landscape of organic synthesis, the ability to selectively and efficiently modify functional groups is paramount. Alcohols, while versatile, are often unreactive in nucleophilic substitution reactions due to the poor leaving group nature of the hydroxide ion (HO-)[1]. The tosylation of alcohols, specifically those containing a tetrahydrofuran (THF) moiety, addresses this challenge by converting the hydroxyl group into a p-toluenesulfonate, or tosylate, ester. This transformation is of significant interest in the synthesis of complex pharmaceutical intermediates, where the chiral pool of tetrahydrofuran methanol derivatives serves as a valuable starting point.

The tosylate group is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group, making it a weak base[2]. This inherent stability facilitates its displacement by a wide range of nucleophiles, opening the door to the synthesis of diverse molecular architectures. The tosylation reaction itself is advantageous as it proceeds with retention of configuration at the carbon bearing the hydroxyl group, as the C-O bond is not broken during the reaction[1].

This guide will delve into the mechanistic underpinnings of the tosylation reaction, provide detailed and validated experimental protocols, discuss critical process parameters, and offer insights into troubleshooting and optimization.

Mechanistic Rationale: The "Why" Behind the Synthesis

The tosylation of an alcohol is a nucleophilic acyl substitution reaction at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The alcohol acts as the nucleophile, attacking the electrophilic sulfur atom of TsCl. A base, typically an amine such as pyridine or triethylamine, is crucial for the reaction to proceed efficiently.

The role of the base is twofold:

  • To neutralize the hydrochloric acid (HCl) byproduct: The reaction of the alcohol with TsCl generates one equivalent of HCl. The amine base scavenges this acid, preventing it from protonating the starting alcohol or the product and avoiding potential side reactions.

  • To act as a nucleophilic catalyst (in some cases): While pyridine can act as a nucleophilic catalyst, more potent catalysts like 4-(dimethylamino)pyridine (DMAP) are often added in catalytic amounts to accelerate the reaction, especially for sterically hindered alcohols. DMAP reacts with TsCl to form a highly reactive sulfonylpyridinium salt, which is then more readily attacked by the alcohol.

The general mechanism can be visualized as follows:

Tosylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation ROH R-OH Intermediate R-O(H+)-Ts + Cl- ROH->Intermediate attacks S TsCl TsCl TsCl->Intermediate Base Base Tosylate R-OTs Base->Tosylate removes H+ BaseH Base-H+Cl- Intermediate2 R-O(H+)-Ts Intermediate2->Tosylate Intermediate2->BaseH ROH_start Tetrahydrofuran Methanol Derivative cluster_step1 cluster_step1 TsCl_reagent p-Toluenesulfonyl Chloride (TsCl) Base_reagent Amine Base (e.g., Pyridine, Et3N) cluster_step2 cluster_step2 Product Tetrahydrofuran Methanol Tosylate Byproduct Amine Hydrochloride Salt cluster_step1->cluster_step2 Formation of Oxonium Ion cluster_step2->Product cluster_step2->Byproduct

Caption: Generalized mechanism of alcohol tosylation.

Core Experimental Protocols

The successful preparation of tosylates from tetrahydrofuran methanol derivatives hinges on meticulous experimental technique and an understanding of the roles of each reagent and condition. Below are two field-proven protocols, one a general method and the other tailored for substrates that may be less reactive.

Protocol 1: Standard Tosylation of (Tetrahydrofuran-2-yl)methanol

This protocol is a robust starting point for the tosylation of primary alcohols like (tetrahydrofuran-2-yl)methanol.

Materials and Reagents:

  • (Tetrahydrofuran-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Experimental Workflow:

Protocol1_Workflow A 1. Dissolve (Tetrahydrofuran-2-yl)methanol in anhydrous DCM under N2. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add pyridine or Et3N (1.5 eq.) dropwise. B->C D 4. Add TsCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C. C->D E 5. Stir at 0 °C for 2-4 hours, then allow to warm to room temperature if necessary. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Quench with deionized water. F->G H 8. Separate the organic layer. G->H I 9. Wash the organic layer with water and then brine. H->I J 10. Dry the organic layer over anhydrous Na2SO4 or MgSO4. I->J K 11. Filter and concentrate in vacuo. J->K L 12. Purify by column chromatography if necessary. K->L

Caption: Standard tosylation workflow.

Step-by-Step Methodology:

  • To a solution of (tetrahydrofuran-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 2 to 4 hours. If thin-layer chromatography (TLC) analysis indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours[3].

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate[3].

  • If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Tosylation of Sterically Hindered or Less Reactive Tetrahydrofuran Methanol Derivatives

For secondary alcohols or electronically deactivated primary alcohols, a more robust method may be required to achieve high conversion. The use of a stronger base to generate the alkoxide in situ or the addition of a nucleophilic catalyst can be beneficial.

Key Modifications and Rationale:

  • Use of Sodium Hydride (NaH): For less reactive alcohols, pre-treatment with a strong, non-nucleophilic base like NaH in an ethereal solvent like THF can quantitatively generate the alkoxide. This highly nucleophilic alkoxide then readily reacts with the tosylating agent.

  • Use of 4-(Dimethylamino)pyridine (DMAP): As a highly effective nucleophilic catalyst, DMAP can significantly accelerate the rate of tosylation. It is typically used in catalytic amounts (0.1-0.2 eq.).

  • Tosyl Anhydride (Ts2O): In some cases, p-toluenesulfonic anhydride can be used in place of TsCl. It is a more reactive tosylating agent but also more sensitive to moisture.

Experimental Workflow for NaH-mediated Tosylation:

Protocol2_Workflow A 1. Add NaH (1.1 eq.) to anhydrous THF under an inert atmosphere. B 2. Cool to 0 °C and slowly add a solution of the tetrahydrofuran methanol derivative (1.0 eq.) in THF. A->B C 3. Allow the mixture to warm to room temperature and stir until H2 evolution ceases (alkoxide formation). B->C D 4. Cool the mixture back to 0 °C. C->D E 5. Add a solution of TsCl (1.05 eq.) in THF dropwise. D->E F 6. Stir at 0 °C to room temperature and monitor by TLC. E->F G 7. Carefully quench the reaction with saturated aqueous NH4Cl solution. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash the combined organic layers with water and brine. H->I J 10. Dry, filter, and concentrate in vacuo. I->J K 11. Purify as needed. J->K

Caption: Workflow for NaH-mediated tosylation.

Critical Parameters and Optimization

The efficiency and success of the tosylation reaction are governed by several key parameters. Understanding and controlling these variables is crucial for achieving high yields and purity.

ParameterRecommended Range/ConditionRationale and Field Insights
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneDCM is often the solvent of choice due to its inertness and ability to dissolve both the starting materials and reagents[3]. THF is also a suitable solvent, particularly when using NaH[4]. Toluene can be used, especially in larger-scale preparations[3][5]. The solvent must be anhydrous to prevent hydrolysis of TsCl.
Base Pyridine, Triethylamine (Et3N), N-Methylmorpholine (NMM)Pyridine and Et3N are standard choices. Et3N is a stronger base but can sometimes lead to the formation of quaternary ammonium salts as byproducts with primary tosylates[6]. NMM is a good alternative, particularly in large-scale synthesis.
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C to control the initial exotherm and minimize side reactions[3]. For less reactive alcohols, allowing the reaction to warm to room temperature may be necessary to drive it to completion.
Stoichiometry TsCl (1.1-1.5 eq.), Base (1.5-2.0 eq.)A slight excess of TsCl ensures complete conversion of the alcohol[3]. A greater excess of the base is used to effectively neutralize the HCl byproduct.
Catalyst 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq.)DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the reaction, especially for hindered alcohols.

Troubleshooting and Side Reactions

While tosylation is a generally reliable reaction, several potential issues and side reactions can arise.

  • Incomplete Reaction: This is often due to insufficiently reactive starting materials or non-optimal reaction conditions. Consider increasing the reaction time or temperature, or employing a more robust protocol such as the NaH-mediated method. The purity of TsCl is also critical; it should be recrystallized if it is old or discolored[7].

  • Formation of Alkyl Chloride: In some cases, the tosylate product can undergo in situ nucleophilic substitution by the chloride ion generated from TsCl, leading to the formation of the corresponding alkyl chloride. This is more likely to occur at higher temperatures or with substrates that can form stable carbocations[8][9]. Using p-toluenesulfonic anhydride instead of TsCl can circumvent this issue.

  • Elimination Reactions: For secondary alcohols, elimination to form an alkene can be a competing side reaction, especially if the reaction is heated or a sterically hindered base is used.

Conclusion

The preparation of tosylates from tetrahydrofuran methanol derivatives is a cornerstone synthetic transformation that empowers chemists to unlock a vast array of subsequent chemical modifications. A thorough understanding of the underlying mechanism, coupled with the selection of appropriate reagents and meticulous control of reaction parameters, is essential for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and successfully implement this critical reaction in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics.

References

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]

  • Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine (??). Retrieved from [Link]

  • NESACS. (n.d.). Summer Scholar Report. Retrieved from [Link]

  • Patents Google. (2016, February 11). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Patents Google. (n.d.). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate.
  • Study.com. (n.d.). When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature in the... Retrieved from [Link]

  • Filo. (2023, November 4). When primary alcohol is treated with p-toluenesulfonyl chloride at room t... Retrieved from [Link]

Sources

(tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (Tetrahydrofuran-3-yl) 4-Methylbenzenesulfonate: Synthesis, Properties, and Applications in Drug Development

Introduction

(Tetrahydrofuran-3-yl) 4-methylbenzenesulfonate, commonly referred to as (tetrahydrofuran-3-yl) tosylate, is a pivotal chemical intermediate in the landscape of modern organic and medicinal chemistry. Its significance lies not in its direct therapeutic effect, but in its role as a versatile building block, enabling the efficient and stereocontrolled synthesis of complex molecular architectures. At its core, this compound is the product of a tosylation reaction, a fundamental strategy to convert a chemically stubborn alcohol group into an excellent leaving group—the tosylate.[1][2] This transformation unlocks a vast potential for nucleophilic substitution reactions, making it an indispensable tool for researchers and drug development professionals in the construction of novel pharmaceutical agents.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, particularly highlighting its role in the development of innovative therapeutics.

Chemical Identity and Physicochemical Properties

The identity and key properties of (tetrahydrofuran-3-yl) 4-methylbenzenesulfonate are crucial for its handling, application, and characterization. The compound exists as a racemic mixture and as individual enantiomers, with the (R)-enantiomer being frequently cited in synthetic literature.

Identifier Value
IUPAC Name oxolan-3-yl 4-methylbenzenesulfonate[3]
Synonyms (Tetrahydrofuran-3-yl) tosylate, 3-Tosyloxytetrahydrofuran[3]
CAS Number 112052-11-6 (Racemic)[3], 219823-47-9 ((R)-enantiomer)[4][5][6][7]
Molecular Formula C₁₁H₁₄O₄S[3][4]
Molecular Weight 242.29 g/mol [3][4]
Appearance White to light yellow powder or crystal[5]
Melting Point 38.0 to 42.0 °C ((R)-enantiomer)[5]
Storage Refrigerated (0-10°C), sealed in dry conditions, under inert gas[5][6][7]

The Chemistry of Tosylation: Synthesis of (Tetrahydrofuran-3-yl) 4-Methylbenzenesulfonate

The Strategic Importance of Tosylation

In organic synthesis, the hydroxyl (-OH) group of an alcohol is a notoriously poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, making the hydroxide ion (HO⁻) a strong base.[1] Direct nucleophilic substitution on an alcohol is therefore challenging and often requires harsh, strongly acidic conditions.[1][8]

Tosylation provides an elegant solution. By reacting the alcohol (in this case, tetrahydrofuran-3-ol) with p-toluenesulfonyl chloride (TsCl), the hydroxyl group is converted into a tosylate ester (-OTs).[1][8] The resulting tosylate anion is an exceptionally stable and therefore excellent leaving group. This stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group and the aromatic benzene ring.[2][9] The conjugate acid, p-toluenesulfonic acid, is a strong acid with a pKa of approximately -2.8, underscoring the stability of the tosylate anion.[2] This conversion dramatically enhances the electrophilicity of the carbon atom, making it highly susceptible to nucleophilic attack under mild conditions. A critical advantage of this method is that the tosylation reaction proceeds with retention of the original alcohol's stereochemistry.[1][9]

Synthesis Workflow and Mechanism

The synthesis is typically achieved by reacting tetrahydrofuran-3-ol with p-toluenesulfonyl chloride in the presence of a base. The base, often a tertiary amine like pyridine, N-methylmorpholine, or an inorganic base such as potassium carbonate, plays the crucial role of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[10][11][12]

Synthesis_Workflow cluster_reactants Reactants THF_OH Tetrahydrofuran-3-ol Reaction Reaction Vessel (0°C to RT) THF_OH->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Product (Tetrahydrofuran-3-yl) 4-methylbenzenesulfonate Reaction->Product Tosylation Byproduct Base-HCl Salt Reaction->Byproduct Neutralization

Caption: General workflow for the synthesis of (tetrahydrofuran-3-yl) tosylate.

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methods.[10][11][13]

  • Preparation : To a flame-dried, round-bottomed flask under an inert nitrogen atmosphere, add tetrahydrofuran-3-ol (1.0 eq.) and a suitable anhydrous aprotic solvent, such as dichloromethane or toluene.

  • Cooling : Stir the solution and cool the flask to 0°C using an ice bath.

  • Base Addition : Sequentially add a base, such as N-methylmorpholine (1.5 eq.) or pyridine. For some procedures, a catalyst like 1-methylimidazole (0.5 eq.) may also be added to accelerate the reaction.[10]

  • Tosylation : Add p-toluenesulfonyl chloride (TsCl) (1.3 - 1.5 eq.) portion-wise to the stirred solution, ensuring the internal temperature remains low.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-20 hours) until completion.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Purification : Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation : The crude product can be further purified by recrystallization or column chromatography to yield the pure (tetrahydrofuran-3-yl) 4-methylbenzenesulfonate.

Applications in Drug Development & Organic Synthesis

Core Functionality: A Versatile Electrophile for S_{N}2 Reactions

The primary utility of (tetrahydrofuran-3-yl) tosylate is to serve as a potent electrophile in nucleophilic substitution reactions, most commonly proceeding via an S_{N}2 mechanism.[2] This allows for the precise and stereospecific introduction of the tetrahydrofuran-3-yl moiety into a target molecule by displacing the tosylate group with a wide variety of nucleophiles.

SN2_Reaction Reactants (THF-3-yl)-OTs Nu⁻ TransitionState Transition State [Nu---C---OTs]δ⁻ Reactants->TransitionState S_{N}2 Attack Products (THF-3-yl)-Nu TsO⁻ TransitionState->Products Tosylate Leaves

Caption: S_{N}2 reaction of (tetrahydrofuran-3-yl) tosylate with a nucleophile.

Key Applications in Pharmaceutical Synthesis

The chiral tetrahydrofuran motif is a valuable structural component found in numerous biologically active compounds. (Tetrahydrofuran-3-yl) tosylate serves as a key starting material or intermediate in their synthesis.

  • KRAS Inhibitors : The (R)-enantiomer, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, has been utilized in the synthesis of potent and selective SOS1-KRAS interaction inhibitors, such as BI-3406, which represent a promising therapeutic strategy for cancers driven by KRAS mutations.[5]

  • Empagliflozin Intermediate : The compound is a documented intermediate in improved processes for synthesizing Empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[6][11]

  • General Pharmaceutical Scaffolding : It is broadly used to prepare various pharmaceutically active compounds where the tetrahydrofuran ring is crucial for binding to biological targets, improving pharmacokinetic properties, or acting as a chiral scaffold.[10]

  • Analytical Standards : In addition to synthesis, this compound is used for analytical method development, routine quality control, and as an impurity reference standard in the manufacturing of related active pharmaceutical ingredients (APIs).[14]

Safety and Handling

(Tetrahydrofuran-3-yl) 4-methylbenzenesulfonate requires careful handling due to its potential hazards.

  • GHS Hazards : The compound is classified as harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4][6]

  • Handling Precautions : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Storage Conditions : The compound is sensitive to moisture and heat.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerated, dry environment to prevent degradation.[5][6]

Conclusion

(Tetrahydrofuran-3-yl) 4-methylbenzenesulfonate is a testament to the power of fundamental organic transformations in advancing drug discovery. By converting a poor leaving group into an excellent one, it provides a reliable and versatile platform for introducing the valuable tetrahydrofuran moiety into complex molecules. Its application in the synthesis of cutting-edge cancer therapies and established diabetes medications underscores its importance. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this key intermediate is essential for the successful development of the next generation of pharmaceuticals.

References

  • Google Patents. (2016). Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • PubChem. Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. National Center for Biotechnology Information. [Link]

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  • IP.com. (2019). Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. [Link]

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  • Pharmaffiliates. (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. [Link]

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  • Kazemi, F., & Kiasat, A. R. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron, 63(22), 5083-5087. [Link]

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

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An In-depth Technical Guide to the Formation of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and a discussion of the critical parameters governing the successful formation of the target compound.

Introduction: The Significance of Tosylates in Organic Synthesis

Alcohols are ubiquitous functional groups in organic molecules. However, the hydroxyl (-OH) group is a notoriously poor leaving group in nucleophilic substitution reactions due to its strong basicity. The conversion of alcohols to sulfonate esters, such as tosylates, is a fundamental and widely employed strategy to transform the hydroxyl moiety into an excellent leaving group.[1] The resulting tosylate, this compound, possesses a resonance-stabilized sulfonate anion, which is a very weak base and therefore a highly effective leaving group, readily displaced by a wide range of nucleophiles. This activation opens the door to a plethora of subsequent chemical transformations, making this class of compounds invaluable in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

The subject of this guide, this compound, is synthesized from tetrahydrofuran-3-methanol and p-toluenesulfonyl chloride (TsCl). The tetrahydrofuran motif is a common structural feature in many natural products and drug molecules, and the ability to functionalize this ring system via its hydroxyl-containing side chain is of significant synthetic interest.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound proceeds via a nucleophilic attack of the primary alcohol, tetrahydrofuran-3-methanol, on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which plays a dual role in the reaction.

Standard Tosylation Mechanism

The generally accepted mechanism for the tosylation of an alcohol is as follows:

  • Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group, acting as a nucleophile, attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the formation of an oxonium ion intermediate and the displacement of the chloride ion.[1][2]

  • Deprotonation: A base, typically pyridine or triethylamine, deprotonates the oxonium ion intermediate. This step neutralizes the positive charge on the oxygen atom and generates the final tosylate ester product, along with the protonated base (e.g., pyridinium chloride).[2]

This direct pathway is illustrated in the following diagram:

Standard Tosylation Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products THF_MeOH Tetrahydrofuran-3-methanol Oxonium Oxonium Ion Intermediate THF_MeOH->Oxonium Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride TsCl->Oxonium Tosylate Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester Oxonium->Tosylate Deprotonation by Pyridine

Caption: Standard mechanism of alcohol tosylation.

The Catalytic Role of Pyridine

While the above mechanism is a valid representation, it is now widely understood that pyridine often acts as more than just a simple base. Pyridine can function as a nucleophilic catalyst, leading to a more reactive tosylating agent.[3][4]

  • Formation of the N-Tosylpyridinium Ion: Pyridine, being a better nucleophile than the alcohol, can first attack the p-toluenesulfonyl chloride to form a highly electrophilic N-tosylpyridinium ion.

  • Reaction with the Alcohol: This activated intermediate is then readily attacked by the less nucleophilic alcohol, leading to the formation of the tosylate ester and the regeneration of pyridine. The regenerated pyridine can then act as the base to neutralize the protonated alcohol.

This catalytic cycle significantly enhances the rate of the reaction.

Catalytic Role of Pyridine cluster_cycle Catalytic Cycle Pyridine Pyridine Tosylpyridinium N-Tosylpyridinium Ion (Highly Reactive) Pyridine->Tosylpyridinium Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride TsCl->Tosylpyridinium Tosylate Product Tosylpyridinium->Tosylate Reaction with Alcohol THF_MeOH Tetrahydrofuran-3-methanol THF_MeOH->Tosylate Pyridinium_H Protonated Pyridine Tosylate->Pyridinium_H Proton Release Pyridinium_H->Pyridine Regeneration

Caption: Catalytic role of pyridine in tosylation.

Experimental Protocol

The following protocol is adapted from established procedures for the tosylation of similar alcohols and provides a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
Tetrahydrofuran-3-methanolC₅H₁₀O₂102.1310.2 g (0.1 mol)1.0
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6521.0 g (0.11 mol)1.1
Pyridine (anhydrous)C₅H₅N79.1015.8 mL (0.2 mol)2.0
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93200 mL-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tetrahydrofuran-3-methanol (10.2 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagents: While stirring, add anhydrous pyridine (15.8 mL, 0.2 mol) to the solution. Then, add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting alcohol), slowly add 100 mL of cold water to the flask to quench the reaction.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Experimental Workflow Diagram

Experimental Workflow Start Start: Dry Round-Bottom Flask Add_Reactants Add Tetrahydrofuran-3-methanol and Anhydrous DCM Start->Add_Reactants Cooling Cool to 0°C Add_Reactants->Cooling Add_Base_TsCl Add Pyridine, then portion-wise TsCl Cooling->Add_Base_TsCl Reaction Stir at 0°C for 2-4 hours (Monitor by TLC) Add_Base_TsCl->Reaction Quench Quench with Cold Water Reaction->Quench Workup Separatory Funnel Work-up: - Wash with 1M HCl - Wash with NaHCO₃ - Wash with Brine Quench->Workup Drying Dry with MgSO₄ and Filter Workup->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End End: Pure Product Purification->End

Caption: Step-by-step experimental workflow.

Causality and Self-Validation in the Protocol

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial. p-Toluenesulfonyl chloride is sensitive to moisture and will readily hydrolyze to p-toluenesulfonic acid, which will not participate in the desired reaction, thus lowering the yield.

  • Temperature Control: The reaction is performed at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Stoichiometry: A slight excess of p-toluenesulfonyl chloride is used to ensure complete conversion of the starting alcohol. A larger excess of pyridine is used to effectively neutralize the HCl generated and to act as a catalyst.

  • Work-up Rationale: The acidic wash (1 M HCl) is essential to remove the basic pyridine from the organic layer by forming the water-soluble pyridinium hydrochloride salt. The subsequent basic wash (NaHCO₃) neutralizes any remaining acid. The brine wash helps to remove any residual water from the organic layer before the final drying step.

  • Monitoring by TLC: Thin Layer Chromatography is a critical in-process control that allows for the real-time monitoring of the reaction's progress. This ensures that the reaction is stopped at the optimal time, preventing the formation of byproducts from prolonged reaction times or incomplete conversion.

Conclusion

The synthesis of this compound is a robust and well-understood transformation that exemplifies the importance of converting alcohols into better leaving groups. By understanding the underlying mechanistic principles, particularly the dual role of pyridine, and by adhering to a carefully designed and validated experimental protocol, researchers can reliably and efficiently produce this valuable synthetic intermediate. This guide provides the necessary theoretical framework and practical insights to empower scientists in their synthetic endeavors.

References

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

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  • Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1289, 135850.
  • Google Patents. (2016). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Organic Syntheses. n-DODECYL (LAURYL) p-TOLUENESULFONATE. [Link]

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A Comprehensive Technical Guide to the Spectral Analysis of (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, a key tosylated intermediate, is of significant interest to the pharmaceutical industry, particularly in the synthesis of advanced therapeutic agents. Its stereospecific forms are crucial building blocks for complex molecules, including the SGLT2 inhibitor Empagliflozin.[1] This guide provides an in-depth technical analysis of the spectral characteristics required for the unambiguous identification and quality assessment of this compound. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in the fundamental principles of spectroscopic interpretation. Furthermore, this document details a representative synthetic protocol and outlines the causality behind key experimental choices, offering a holistic resource for researchers, chemists, and quality control professionals in drug development.

Introduction and Strategic Importance

(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is a versatile organic compound primarily utilized as a leaving group precursor in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds at the C-3 position of the tetrahydrofuran ring. This reactivity is harnessed in multi-step syntheses of high-value pharmaceutical compounds.[2]

The compound exists as a racemic mixture and as individual enantiomers, the (R)- and (S)-forms, which are critical for stereoselective synthesis.[3][4] The correct identification and confirmation of stereochemistry are paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide focuses on the analytical techniques that form the bedrock of its characterization.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₄S[3][4][5][6][7]
Molecular Weight 242.29 g/mol [3][4][5][6][7]
Monoisotopic Mass 242.06128010 Da[3][4][5]
Appearance White to light yellow powder/crystal[2]
Melting Point 38.0 to 42.0 °C ((R)-isomer)[2]
CAS Number (R)-isomer 219823-47-9[2][3][6]
CAS Number (S)-isomer 112052-11-6[4]
CAS Number (Racemic) 13694-84-3, 112052-11-6[5]

Synthesis and Purification Protocol: A Mechanistic Approach

The synthesis of (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is typically achieved via the tosylation of 3-hydroxytetrahydrofuran. The choice of reagents and conditions is critical for achieving high yield and purity while preventing side reactions.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification & Isolation start 3-Hydroxytetrahydrofuran + p-Tosyl Chloride solvent Inert Solvent (e.g., THF, Toluene) start->solvent Combine base Inorganic Base (e.g., NaOH, K2CO3) solvent->base Combine reaction Reaction Mixture (Stirring, controlled temp.) base->reaction Combine quench Aqueous Quench reaction->quench 1. extract Organic Extraction (e.g., Chloroform) quench->extract 2. wash Wash Organic Layer (Brine, Bicarbonate soln.) extract->wash 3. dry Dry with Na2SO4 wash->dry 4. filter Filter Drying Agent dry->filter 1. concentrate Concentrate in vacuo filter->concentrate 2. recrystallize Recrystallization (e.g., Isopropyl Alcohol) concentrate->recrystallize 3. isolate Isolate & Dry Product recrystallize->isolate 4.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established industrial processes.

  • Reaction Setup: To a stirred solution of 3-hydroxytetrahydrofuran in an appropriate inert solvent (e.g., tetrahydrofuran, toluene), add a suitable inorganic base such as potassium hydroxide or sodium carbonate at 0-5 °C. The use of an inorganic base is a cost-effective and efficient choice for scavenging the HCl byproduct of the reaction, driving the equilibrium towards the product. An inert solvent is chosen to prevent participation in the reaction.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C. The slow addition and low temperature are crucial to control the exothermic reaction and minimize the formation of undesired byproducts.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Aqueous Workup: Upon completion, cool the reaction mixture and quench with water. This step dissolves the inorganic salts and any remaining base.

  • Extraction: Extract the aqueous layer with a water-immiscible organic solvent, such as chloroform or ethyl acetate. The product, being significantly more nonpolar than the starting material, will preferentially partition into the organic phase.

  • Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine to remove bulk water. This self-validating washing sequence ensures the removal of ionic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system, such as isopropyl alcohol/hexanes, to yield the final product as a crystalline solid.

Spectroscopic Characterization: A Predictive Analysis

While access to primary spectral data is often restricted, a robust structural confirmation can be achieved through a predictive analysis based on the known molecular architecture. This approach is fundamental for any scientist synthesizing or receiving a new batch of the compound.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is the most powerful tool for initial structural verification. Each unique proton environment will give rise to a distinct signal with a characteristic chemical shift, multiplicity, and integration.

Table 2: Predicted ¹H NMR Spectral Data

Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale
a (Ar-CH₃ )~ 2.45Singlet (s)3HAromatic methyl group, singlet due to no adjacent protons.
b (Ar-H )~ 7.35Doublet (d)2HAromatic protons ortho to the methyl group.
c (Ar-H )~ 7.80Doublet (d)2HAromatic protons ortho to the sulfonyl group, deshielded by the electron-withdrawing S=O bonds.
d (THF-CH -O)~ 5.10Multiplet (m)1HChiral proton directly attached to the oxygen of the tosylate ester, highly deshielded.
e, f (THF-CH₂ -O)~ 3.70 - 3.95Multiplet (m)4HDiastereotopic protons of the tetrahydrofuran ring adjacent to the ether oxygen.
g (THF-CH₂ )~ 2.05 - 2.25Multiplet (m)2HProtons on the C4 position of the tetrahydrofuran ring.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon (Label)Predicted δ (ppm)Rationale
Ar-C H₃~ 21.7Aromatic methyl carbon.
THF-C 4~ 32.0Aliphatic carbon in the THF ring.
THF-C 2, C 5~ 67.0 - 70.0Aliphatic carbons adjacent to the ether oxygen.
THF-C 3~ 80.0Chiral carbon bearing the tosylate ester, significantly deshielded.
Ar-C (ortho to CH₃)~ 127.8Aromatic carbons.
Ar-C (ortho to SO₂)~ 129.9Aromatic carbons.
Ar-C -SO₂~ 134.0Quaternary aromatic carbon attached to the sulfonyl group.
Ar-C -CH₃~ 145.0Quaternary aromatic carbon attached to the methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule. The spectrum will be dominated by strong absorptions from the sulfonyl and ether groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~ 3070 - 3030Aromatic C-HStretch
~ 2980 - 2850Aliphatic C-HStretch
~ 1600, 1495Aromatic C=CStretch
~ 1360 S=O Asymmetric Stretch
~ 1175 S=O Symmetric Stretch
~ 1100 C-O Ether Stretch
~ 950S-O-CStretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Expected Molecular Ion (M⁺): For the exact mass of 242.0613, a high-resolution mass spectrometer should detect a molecular ion peak at m/z ≈ 242.06.

  • Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation. The most probable cleavages are the loss of the tosyl radical or the entire tosyloxy group, and fragmentation of the tetrahydrofuran ring.

G parent [C₁₁H₁₄O₄S]⁺˙ m/z = 242 frag1 [C₄H₇O]⁺ m/z = 71 (THF ring fragment) parent->frag1 - C₇H₇SO₂˙ frag2 [C₇H₇SO₂]⁺ m/z = 155 (Tosyl cation) parent->frag2 - C₄H₇O˙ frag3 [C₇H₇]⁺ m/z = 91 (Tropylium ion) frag2->frag3 - SO₂

Caption: Predicted key fragmentation pathways in ESI-MS.

Conclusion

The analytical characterization of (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is a critical step in its use as a pharmaceutical intermediate. This guide has established a robust framework for its identification and quality control through a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided synthetic protocol, grounded in mechanistic reasoning, offers a reliable pathway to its preparation. For any researcher or organization involved in the synthesis or application of this compound, the spectral fingerprints detailed herein serve as an essential benchmark for verifying structural integrity, ensuring purity, and ultimately contributing to the successful development of novel therapeutics.

References

  • PubChem. (n.d.). Tetrahydrofuran-3-YL 4-methylbenzenesulfonate, (3R)-. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the intricate world of pharmaceutical synthesis, the success of multi-step drug manufacturing often hinges on the reliability and versatility of key intermediates. Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, also known as (tetrahydrofuran-3-yl)methyl tosylate, has emerged as a pivotal building block, prized for its ability to facilitate the construction of complex molecular architectures. This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of modern therapeutics.

At its core, the utility of this ester lies in the exceptional leaving group ability of the tosylate moiety. The tosyl group (CH₃C₆H₄SO₂), derived from p-toluenesulfonic acid, is a stable anion, making it readily displaced by a wide range of nucleophiles. This predictable reactivity allows for the precise and efficient introduction of the tetrahydrofuran-3-ylmethyl scaffold into a target molecule, a structural motif present in several active pharmaceutical ingredients (APIs).

This document is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to support the effective application of this indispensable intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. This compound is a stable solid at room temperature, with characteristics that make it amenable to typical laboratory and industrial handling.

PropertyValueSource
IUPAC Name [(3S)-oxolan-3-yl] 4-methylbenzenesulfonatePubChem[1]
Synonyms (Tetrahydrofuran-3-yl)methyl tosylate, (S)-Toluene-4-sulfonic acid tetrahydrofuran-3-yl esterPubChem[1]
Molecular Formula C₁₁H₁₄O₄SPubChem[1][2]
Molecular Weight 242.29 g/mol PubChem[1][2]
CAS Number 21450-45-7 (racemic), 112052-11-6 ((S)-enantiomer)PubChem[1][3]
Appearance White to off-white solid/powderInternal Expertise
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[4]

The structure of the molecule is key to its function. It consists of a central tetrahydrofuran ring, a flexible five-membered cyclic ether, linked via a methylene bridge to a tosylate group.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing: A Tale of Two Moieties

The synthesis of the title compound is a classic example of esterification, specifically tosylation. The process involves the reaction of the precursor alcohol, (tetrahydrofuran-3-yl)methanol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The Core Reaction: Tosylation

The tosylation reaction proceeds via nucleophilic attack of the primary alcohol onto the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General reaction scheme for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) or toluene are commonly used as they are relatively inert and effectively dissolve the reactants.

  • Base: Pyridine or N-methylmorpholine are often preferred.[5] Their role is not just to scavenge the HCl byproduct but also to potentially act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.

  • Temperature: The reaction is typically initiated at a low temperature (0-5°C) during the addition of TsCl to control the exothermic reaction and minimize side product formation. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

Synthesis of the Precursor: (Tetrahydrofuran-3-yl)methanol

The quality of the final tosylate is directly dependent on the purity of the starting alcohol, (tetrahydrofuran-3-yl)methanol. This precursor can be synthesized through various routes, including the reduction of tetrahydrofuran-3-carboxylic acid or its esters. A common industrial method involves the chiral resolution of racemic (±)-tetrahydrofuran-3-methanol to obtain the desired enantiomer, for instance, the S-(+) form, which is crucial for the synthesis of certain chiral drugs.[6]

Workflow and Protocol for Synthesis

The following diagram and protocol outline a robust and self-validating system for the laboratory-scale synthesis of the title compound.

workflow Figure 3: Synthesis & Purification Workflow start Dissolve (THF-3-yl)methanol and Base in Solvent cool Cool to 0-5°C start->cool add_tscl Add p-Toluenesulfonyl Chloride (Portion-wise) cool->add_tscl Maintain Temp. react Stir at Room Temperature (Monitor by TLC/HPLC) add_tscl->react Allow to warm quench Quench with Water/Brine react->quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Crystallization or Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical laboratory workflow for synthesis and purification.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of (tetrahydrofuran-3-yl)methanol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 10 vol) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5°C using an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture again to 0-5°C and slowly quench by adding 1M HCl (aq) until the pH is acidic (~2). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Mechanism of Action and Pharmaceutical Applications

The primary function of this compound in pharmaceutical synthesis is to serve as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group because its negative charge is delocalized and stabilized by the electron-withdrawing sulfonyl group and the aromatic ring.

The Sₙ2 Reaction Mechanism

In a typical application, a nucleophile (Nu⁻) attacks the carbon atom attached to the tosylate group, leading to the displacement of the tosylate anion in a concerted Sₙ2 (bimolecular nucleophilic substitution) mechanism. This reaction proceeds with an inversion of stereochemistry at the reaction center if it is chiral.

sn2_mechanism Figure 4: Sₙ2 Displacement of the Tosylate Group reactant Nu⁻   +   R-CH₂-OTs transition [Nu---CH₂(R)---OTs]⁻ reactant->transition Backside Attack product Nu-CH₂-R   +   TsO⁻ transition->product Leaving Group Departs

Caption: Generalized mechanism of nucleophilic substitution.

Case Study: Intermediate in Posaconazole Synthesis

A prominent example of its application is in the synthesis of the triazole antifungal agent, Posaconazole.[7] The chiral (5R-cis) version of the tosylate is a key intermediate.[7] In the synthesis, this intermediate reacts with a nucleophile, typically a phenoxide, to form a crucial ether linkage, constructing a significant portion of the final drug's complex structure. The use of the tosylate ensures a high-yielding and stereospecific bond formation, which is critical for the efficacy and safety of the final API.

Safety and Handling

Proper handling of this compound and its precursors is essential for laboratory safety.

CompoundKey HazardsRecommended Precautions
p-Toluenesulfonyl chloride (TsCl) Corrosive, Lachrymator, Moisture sensitiveHandle in a fume hood, wear gloves, eye protection. Keep container tightly closed.
Pyridine Flammable, Toxic, Harmful if swallowed/inhaledUse in a well-ventilated area or fume hood. Avoid ignition sources. Wear appropriate PPE.
Dichloromethane (DCM) Suspected carcinogen, VolatileHandle in a fume hood. Minimize inhalation and skin contact.
p-Toluenesulfonic acid Causes severe skin burns and eye damage[8]Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[9]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling any chemical.[8][10]

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed intermediates in streamlining complex organic syntheses. Its predictable reactivity, enabled by the superb leaving group characteristics of the tosylate moiety, provides chemists with a reliable tool for forging critical carbon-heteroatom bonds. Its role in the synthesis of drugs like Posaconazole highlights its importance in modern medicine. As drug discovery continues to explore novel chemical spaces, the demand for versatile and robust building blocks like this tosylate will undoubtedly persist, making it a continued staple in the synthetic chemist's toolbox for the foreseeable future.

References

  • WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine. Google Patents.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). Available at: [Link]

  • p-Toluenesulfonic acid methyl ester | CAS 80-48-8. Chemical-Suppliers.com. Available at: [Link]

  • Toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester. BioCrick. Available at: [Link]

  • TETRAHYDROFURAN-3-YL 4-METHYLBENZENESULFONATE, (3S)-. Global Substance Registration System (GSRS). Available at: [Link]

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  • Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. Carl ROTH. Available at: [Link]

  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron. Available at: [Link]

  • CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation. Google Patents.
  • Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. PubChem. Available at: [Link]

  • SAFETY DATA SHEET - Toluene-4-sulfonic acid monohydrate. Fisher Scientific. Available at: [Link]

  • Preparation of p-toluenesulfonic acid. PHYWE. Available at: [Link]

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  • Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate. Patsnap. Available at: [Link]

  • MSDS of (5R-cis)-Toluene-4-sulfonic acid 5-(2,4-difluorophenyl). Autech Industry Co.,Ltd. Available at: [Link]

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Methodological & Application

Synthesis of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, a valuable intermediate in organic synthesis and drug development. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction

Toluene-4-sulfonic acid esters, commonly known as tosylates, are pivotal functional groups in organic chemistry. They are excellent leaving groups in nucleophilic substitution and elimination reactions, rendering them indispensable for the construction of complex molecular architectures.[1][2] The conversion of a primary alcohol, such as (tetrahydrofuran-3-yl)methanol, into its corresponding tosylate enhances its reactivity, enabling a broader range of subsequent chemical transformations. The tetrahydrofuran moiety is a common scaffold in many biologically active molecules and approved pharmaceuticals, making its functionalized derivatives, like the target molecule of this protocol, of significant interest in medicinal chemistry.

This application note details a robust and reliable protocol for the tosylation of (tetrahydrofuran-3-yl)methanol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Chemical Principles and Reaction Mechanism

The tosylation of an alcohol is a nucleophilic acyl substitution reaction at the sulfur atom of p-toluenesulfonyl chloride.[1] The alcohol oxygen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][3]

The overall reaction is as follows:

The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Chloride Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a chloride ion. The protonated tosyl ester is then deprotonated by the base to yield the final product and the hydrochloride salt of the base.

It is crucial to note that the stereochemistry at the carbon atom bearing the hydroxyl group is retained during the tosylation process, as the C-O bond of the alcohol is not broken.[1][4]

Reaction Mechanism Diagram

Caption: Mechanism of alcohol tosylation.

Experimental Protocol

This protocol is adapted from general procedures for the tosylation of primary alcohols.[3]

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
(Tetrahydrofuran-3-yl)methanolC₅H₁₀O₂102.13-186-1871.053Irritant
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6569-71146 (15 mmHg)1.337Corrosive, Lachrymator, Moisture Sensitive
Pyridine (anhydrous)C₅H₅N79.10-421150.982Flammable, Toxic, Irritant
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-96.739.61.326Carcinogen, Irritant
Diethyl ether(C₂H₅)₂O74.12-116.334.60.713Flammable, Peroxide former
1 M Hydrochloric acid (HCl)HCl36.46--~1.0Corrosive
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃84.01--~1.0Irritant
Brine (Saturated NaCl solution)NaCl58.44--~1.2-
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37--2.66-
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Experimental Workflow

Tosylation Workflow A 1. Dissolve (Tetrahydrofuran-3-yl)methanol in anhydrous DCM and pyridine. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add p-Toluenesulfonyl chloride (TsCl) portion-wise. B->C D 4. Stir the reaction mixture at 0 °C to room temperature. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction with water. E->F G 7. Perform aqueous workup: - Wash with 1 M HCl - Wash with sat. NaHCO₃ - Wash with brine F->G H 8. Dry the organic layer over anhydrous MgSO₄. G->H I 9. Filter and concentrate in vacuo. H->I J 10. Purify the crude product by recrystallization or chromatography. I->J

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add (tetrahydrofuran-3-yl)methanol (1.0 eq.).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (10 volumes, e.g., 10 mL per gram of alcohol).

    • Add anhydrous pyridine (1.5 eq.) to the solution.

  • Addition of Tosyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) in portions, ensuring the temperature remains below 5 °C. The tosyl chloride is a solid, so it should be added carefully to avoid clumping.

  • Reaction:

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 4-12 hours.[3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of cold water (5 volumes).

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 5 volumes) to remove excess pyridine.

      • Saturated aqueous NaHCO₃ solution (1 x 5 volumes) to neutralize any remaining acid.

      • Brine (1 x 5 volumes) to remove residual water.[3]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the tosyl group (two doublets in the aromatic region around 7.4-7.8 ppm and a singlet for the methyl group around 2.4 ppm) and the tetrahydrofuran-3-ylmethyl moiety.[5] The methylene protons adjacent to the tosylate oxygen will be shifted downfield compared to the starting alcohol.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will also show characteristic shifts for the tosyl and the product ester carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol and the appearance of strong S=O stretching bands (around 1350 and 1170 cm⁻¹) are indicative of product formation.

Troubleshooting and Safety Precautions

Troubleshooting
  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Ensure that all reagents and solvents are anhydrous, as water can react with the tosyl chloride.

  • Formation of Side Products: The formation of symmetrical ethers or elimination products can sometimes occur. Running the reaction at a lower temperature can help minimize these side reactions.

  • Difficult Purification: If the product is an oil and difficult to recrystallize, column chromatography is the recommended purification method.

Safety Precautions
  • p-Toluenesulfonyl chloride (TsCl) is corrosive, a lachrymator, and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Pyridine is flammable, toxic, and an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane (DCM) is a suspected carcinogen and an irritant. All handling should be performed in a fume hood.

  • The reaction work-up involves the use of acid and base. Handle these reagents with care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described experimental procedure and safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development endeavors. The tosylation of (tetrahydrofuran-3-yl)methanol is a straightforward transformation that opens up a wide array of possibilities for further chemical modifications.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

  • Smith, J. G. (2018, February 3). Alcohol Tosylation Reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Retrieved from [Link]

  • ResearchGate. 1 H-NMR spectra of tosyl starch prepared under the conditions using (a).... Retrieved from [Link]

  • Google Patents. (2011, November 16). Method for preparing tetrahydro-3-furanmethanol.
  • Google Patents. (2015, January 7). Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.
  • Organic Syntheses. POTASSIUM p-THIOTOLUENESULFONATE. Retrieved from [Link]

  • ResearchGate. Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Retrieved from [Link]

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reactions using Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester as an alkylating agent

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Reactions Using Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester as an Alkylating Agent

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction and Scientific Context

This compound, also known as (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, is a potent and versatile electrophile used for the introduction of the tetrahydrofurfuryl moiety into a variety of molecular scaffolds. This application note provides an in-depth guide to its use, focusing on the underlying chemical principles, detailed experimental protocols for key transformations, and practical advice for optimization and troubleshooting.

The Reagent: Structure and Strategic Value

The efficacy of this reagent stems from the combination of two key structural features:

  • The Tosylate Group: The p-toluenesulfonate (tosylate) portion of the molecule is an exceptionally effective leaving group. Unlike alcohols, whose hydroxyl group (-OH) is a poor leaving group, tosylates readily participate in nucleophilic substitution reactions.[1][2] The negative charge on the departing tosylate anion is delocalized through resonance across three oxygen atoms, rendering it a very stable, weak base.[3][4] This inherent stability is the primary driver for its facile displacement by a wide range of nucleophiles.

  • The Tetrahydrofurfuryl Moiety: The tetrahydrofuran (THF) ring is a valuable structural motif in medicinal chemistry. Its inclusion can enhance aqueous solubility, introduce a hydrogen bond acceptor (the ether oxygen), and provide a metabolically robust, non-aromatic cyclic system. The specific linkage via the 3-methyl position offers a distinct substitution pattern compared to the more common 2-substituted THF derivatives.

The conversion of the parent alcohol, (tetrahydrofuran-3-yl)methanol, into the tosylate ester transforms it into a highly reactive substrate for S(_N)2 reactions, enabling the formation of C-N, C-O, and C-S bonds under controlled conditions.[1] This conversion is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, a process that proceeds with retention of configuration at the reacting carbon center.[2][4]

Core Mechanism of Action: S(_N)2 Nucleophilic Substitution

The alkylation reactions employing this compound proceed via a bimolecular nucleophilic substitution (S(N)2) mechanism. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom (the CH(_2) group adjacent to the tosylate oxygen) from the backside, simultaneously displacing the tosylate leaving group.

The key features of this mechanism are:

  • Concerted Bond Formation and Cleavage: The new bond from the nucleophile to the carbon and the breaking of the carbon-oxygen bond of the tosylate occur in a single transition state.

  • Backside Attack: The nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of stereochemistry if the carbon is a chiral center.

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.

Caption: General mechanism for S(_N)2 alkylation.

General Experimental Considerations

Successful alkylation reactions depend on the careful selection of several key parameters. The interplay between the nucleophile, base, solvent, and temperature determines the reaction's efficiency, selectivity, and yield.

ParameterChoice & Rationale
Nucleophile The reactivity follows the general trend: Thiolates > Amines > Phenoxides/Alkoxides. Stronger nucleophiles typically require milder conditions (e.g., lower temperatures, shorter reaction times).
Base A base is often required to deprotonate the nucleophile (e.g., phenols, thiols) or to neutralize the acid byproduct formed when alkylating neutral amines.[2] A non-nucleophilic base like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) is preferred for O- and S-alkylation to avoid competition with the primary nucleophile.[5][6] For N-alkylation, a hindered base or an excess of the starting amine can serve as the acid scavenger.[7]
Solvent Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal for S(N)2 reactions. They effectively solvate the cation of the base (e.g., K(+)) while leaving the nucleophilic anion relatively "bare" and highly reactive. Aromatic hydrocarbons like toluene may also be suitable, particularly for higher temperature reactions.[8]
Temperature Reactions are often initiated at room temperature and may be heated to accelerate the rate.[9] Typical temperatures range from 25 °C to 120 °C.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent decomposition.
Stoichiometry The tosylate is typically used as the limiting reagent (1.0 equivalent), with a slight excess of the nucleophile (1.1-1.5 equivalents) and base (1.5-2.0 equivalents) to drive the reaction to completion.

Detailed Experimental Protocols

Safety Precaution: All sulfonic acid esters should be handled with care in a well-ventilated fume hood.[10][11] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Protocol for N-Alkylation of a Secondary Amine

This protocol describes the mono-alkylation of a secondary amine. A key challenge in N-alkylation is preventing the formation of a quaternary ammonium salt from over-alkylation.[7] Using a slight excess of the amine and a solid, inorganic base helps to favor the desired tertiary amine product.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine amine and K₂CO₃ in Acetonitrile B Add tosylate reagent A->B C Heat to reflux (e.g., 82°C) Monitor by TLC (12-24h) B->C D Cool to RT, filter solids C->D E Concentrate filtrate under reduced pressure D->E F Purify by column chromatography E->F G Characterize product (NMR, MS) F->G

Caption: Workflow for the N-Alkylation of an amine.

Materials:

  • Secondary Amine (e.g., Morpholine): 1.2 equivalents

  • This compound: 1.0 equivalent

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous: 2.0 equivalents

  • Acetonitrile (MeCN), anhydrous: sufficient to make a 0.1-0.5 M solution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile via syringe under an inert atmosphere (N(_2) or Argon).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add the this compound (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.[9]

  • Monitor the reaction progress by TLC until the starting tosylate is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to afford the pure tertiary amine.

Protocol for O-Alkylation of a Phenol

This protocol follows the principles of the Williamson ether synthesis for the formation of an aryl alkyl ether. The use of a relatively strong base is necessary to deprotonate the weakly acidic phenol.

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve phenol in DMF B Add K₂CO₃, stir 15 min A->B C Add tosylate reagent B->C D Stir at 60-80°C Monitor by TLC (4-12h) C->D E Cool, quench with H₂O D->E F Extract with Ethyl Acetate E->F G Wash organic layer, dry, and concentrate F->G H Purify by column chromatography G->H I Characterize product (NMR, MS) H->I

Caption: Workflow for the O-Alkylation of a phenol.

Materials:

  • Phenol (e.g., 4-Methoxyphenol): 1.1 equivalents

  • This compound: 1.0 equivalent

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous: 1.5 equivalents

  • Dimethylformamide (DMF), anhydrous: sufficient to make a 0.1-0.5 M solution

Procedure:

  • In a dry round-bottom flask, dissolve the phenol (1.1 eq.) in anhydrous DMF under an inert atmosphere.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.[5]

  • Stir the suspension at room temperature for 15-30 minutes to allow for the formation of the potassium phenoxide.

  • Add the this compound (1.0 eq.) as a solid or as a solution in a small amount of DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction temperature can be adjusted based on the reactivity of the specific phenol.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for S-Alkylation of a Thiol

Thiols are excellent nucleophiles, and their alkylation to form thioethers (sulfides) is typically a high-yielding and rapid reaction.[13] Often, these reactions can be performed at room temperature.

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine thiol and K₂CO₃ in DMF B Add tosylate reagent A->B C Stir at room temperature Monitor by TLC (1-4h) B->C D Quench with H₂O C->D E Extract with Ether or EtOAc D->E F Wash, dry, and concentrate organic phase E->F G Purify by column chromatography F->G H Characterize product (NMR, MS) G->H

Caption: Workflow for the S-Alkylation of a thiol.

Materials:

  • Thiol (e.g., Thiophenol): 1.1 equivalents

  • This compound: 1.0 equivalent

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous: 1.5 equivalents

  • Dimethylformamide (DMF), anhydrous: sufficient to make a 0.1-0.5 M solution

Procedure:

  • To a dry round-bottom flask, add the thiol (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Add anhydrous DMF under an inert atmosphere and stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add the this compound (1.0 eq.) to the suspension.

  • Stir the reaction mixture at room temperature for 1-4 hours.[14] The reaction is often exothermic; maintain temperature with a water bath if necessary.

  • Monitor for the disappearance of the starting materials by TLC.

  • Once complete, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate under reduced pressure.

  • Purify the resulting crude thioether by flash column chromatography.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficiently active nucleophile. 2. Base is not strong enough. 3. Low reaction temperature.1. Use a stronger base (e.g., Cs(_2)CO(_3), NaH). 2. Increase the reaction temperature in 10-20 °C increments. 3. Switch to a more polar aprotic solvent like DMF or DMSO.
Low Yield 1. Incomplete reaction. 2. Product decomposition. 3. Mechanical loss during work-up.1. Increase reaction time or temperature. 2. Use a slight excess of the nucleophile. 3. Ensure anhydrous conditions, as water can hydrolyze the tosylate. 4. Check the pH during work-up to ensure the product is not lost in the aqueous phase.
Multiple Products (N-Alkylation) Over-alkylation of the amine product.[7]1. Use a larger excess of the starting amine (2-5 equivalents). 2. Add the tosylate reagent slowly to the amine solution. 3. Perform the reaction at a lower temperature.
Side Product from Elimination (E2) The nucleophile is acting as a base, causing elimination of p-toluenesulfonic acid. This is more common with sterically hindered or strongly basic nucleophiles.1. Use a less hindered, more nucleophilic reagent if possible. 2. Lower the reaction temperature. 3. Use a less basic base (if applicable).

Conclusion

This compound is a highly effective and reliable alkylating agent for the covalent attachment of the tetrahydrofurfuryl group to nitrogen, oxygen, and sulfur nucleophiles. Its reactivity is governed by the excellent leaving group ability of the tosylate anion, proceeding through a predictable S(_N)2 mechanism. By carefully selecting the base, solvent, and temperature, researchers can achieve high yields of desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and developers looking to incorporate this valuable building block into their synthetic programs.

References

  • US5043483A, "Process for the alkylation of phenols," Google Patents.

  • p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl), brief communication.

  • This compound | 15833-63-3, ChemicalBook.

  • Ch8 : Tosylates, University of Calgary.

  • This compound | 15833-63-3, Sigma-Aldrich.

  • Tetrahydrofuran synthesis, Organic Chemistry Portal.

  • Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry, UMassD Repository.

  • Tosylates And Mesylates, Master Organic Chemistry.

  • Mesylates and Tosylates with Practice Problems, Chemistry Steps.

  • Conversion of Alcohols to Thiols via Tosylate Intermediates, ResearchGate.

  • Preparation of Alkyl Halides and Tosylates from Alcohols, OpenOChem Learn.

  • Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation, YouTube.

  • Preparation of mesylates and tosylates (video), Khan Academy.

  • Chemical Safety Data Sheet MSDS / SDS - Sulfonic acids, C10-18-alkane, Ph esters, ChemicalBook.

  • Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate, Benchchem.

  • Consideration of selectivity in tosylation of alcohols in the absence of KOH, ResearchGate.

  • Alkylation of Amines (Sucks!), Master Organic Chemistry.

  • Strategies for the Safe Handling of Sulfonic Acid, Capital Resin Corporation.

  • Alkylation of Thiols in Green Mediums, Journal of Materials and Environmental Science.

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst, ResearchGate.

  • 9.4: Tosylate—Another Good Leaving Group, Chemistry LibreTexts.

  • US4453004A, "Process for the alkylation of phenolic compounds," Google Patents.

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts, Chemos GmbH&Co.KG.

  • Application Notes and Protocols: S-Alkylation Synthesis of Thioacetates, Benchchem.

  • Cobalt-Catalyzed Aminocarbonylation of Alkyl Tosylates: Stereospecific Synthesis of Amides, Angewandte Chemie International Edition.

  • Conversion of alcohols to thiols via tosylate intermediates, Semantic Scholar.

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates, PMC - NIH.

  • A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids, Semantic Scholar.

  • Synthesis of secondary and tertiary amines, Organic Chemistry Portal.

  • Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils, Asian Journal of Green Chemistry.

  • ALKANE SULFONIC ACID HAZARD SUMMARY, NJ.gov.

  • Conversion of Alcohols to Thiols via Tosylate Intermediates | Request PDF, ResearchGate.

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Application Notes & Protocols: Strategic Nucleophilic Displacements on (Tetrahydrofuran-3-yl)methyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique conformational properties and ability to engage in hydrogen bonding make it a desirable structural element in drug design. (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, hereafter referred to as 1 , is a pivotal chiral intermediate that serves as a gateway to a diverse range of 3-substituted THF derivatives.[3]

The power of this reagent lies in the strategic placement of a p-toluenesulfonate (tosylate, OTs) group. Alcohols are inherently poor substrates for nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[4][5] By converting the primary alcohol of (tetrahydrofuran-3-yl)methanol into its corresponding tosylate ester, we create an exceptionally good leaving group.[6][7] The tosylate anion is highly stable due to the delocalization of its negative charge across the sulfonyl group and the aromatic ring, making it readily displaced by a wide variety of nucleophiles.[7]

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for leveraging substrate 1 in nucleophilic substitution reactions, enabling researchers to construct complex molecular architectures with high fidelity and stereochemical control.

Mechanistic Rationale: The S(_N)2 Pathway

The reactions involving (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate are governed by the principles of bimolecular nucleophilic substitution (S(_N)2).

Causality behind the S(_N)2 Predominance:

  • Primary Substrate: The tosylate group is attached to a primary carbon (—CH₂—OTs). This carbon is sterically unhindered, providing a clear pathway for the nucleophile to attack from the backside.

  • Excellent Leaving Group: As previously mentioned, the tosylate is a very weak base and an excellent leaving group, which facilitates the displacement process.[8]

  • Carbocation Instability: The alternative S(_N)1 pathway, which would proceed through a primary carbocation intermediate, is highly energetically unfavorable and therefore not a significant competing pathway.

A key consequence of the S(N)2 mechanism is the inversion of stereochemistry at the electrophilic carbon. If the starting material is the chiral (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This stereospecificity is critical for the synthesis of enantiomerically pure target molecules.

Visualization of Key Transformations

The journey begins with the activation of the parent alcohol. The tosylation reaction itself proceeds without affecting the stereocenter.

Caption: Synthesis of the tosylate substrate from the parent alcohol.

The subsequent S(_N)2 reaction is the cornerstone of this molecule's utility.

Caption: The S(_N)2 displacement of the tosylate group by a nucleophile.

Application Scope & Reaction Parameters

The versatility of (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate allows for the introduction of a wide range of functional groups. The choice of nucleophile, solvent, and temperature are critical parameters that dictate the success and efficiency of the transformation.

Nucleophile ClassExample NucleophileTypical SolventTemperature (°C)Resulting Functional Group
N-Nucleophiles Sodium Azide (NaN₃)DMF, DMSO60 - 90Azide (-N₃)
Primary/Secondary Amine (RNH₂, R₂NH)Acetonitrile, THF50 - 80Amine (-NHR, -NR₂)
Hydrazine derivativesDMF50 - 60Substituted Hydrazine
O-Nucleophiles Sodium Hydroxide (NaOH)THF/H₂O25 - 60Alcohol (-OH)
Sodium Alkoxide (NaOR)THF, Alcohol (ROH)25 - 70Ether (-OR)
S-Nucleophiles Sodium Hydrosulfide (NaSH)Ethanol, DMF25 - 50Thiol (-SH)
Sodium Thiolate (NaSR)THF, Ethanol25 - 60Thioether (-SR)
C-Nucleophiles Sodium Cyanide (NaCN)DMSO60 - 100Nitrile (-CN)
Halides Sodium Iodide (NaI)AcetoneRefluxIodide (-I)

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and product verification.

Protocol 1: Synthesis of (S)-3-(Azidomethyl)tetrahydrofuran

Objective: To introduce an azide moiety, a versatile precursor for amines via reduction or for click chemistry applications.

Materials & Reagents:

  • (R)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-(tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Nucleophile: Add sodium azide (1.5 eq.) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and stir for 4-6 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 5 volumes).

  • Washing: Combine the organic extracts and wash with brine (2 x 3 volumes) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting alkyl azide by column chromatography on silica gel if necessary.

Expected Characterization:

  • IR: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide group.

  • ¹H NMR & ¹³C NMR: Confirm the presence of the tetrahydrofuran ring and the azidomethyl group, and the absence of tosylate signals.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

Protocol 2: Synthesis of (S)-3-((Phenylthio)methyl)tetrahydrofuran

Objective: To form a C-S bond by displacing the tosylate with a thiolate nucleophile, creating a thioether.

Materials & Reagents:

  • (R)-(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq.)

  • Thiophenol (1.1 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Thiolate Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq.) in anhydrous THF to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium thiophenolate.

  • Addition of Electrophile: To the freshly prepared thiophenolate solution, add a solution of (R)-(tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the tosylate starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Characterization:

  • ¹H NMR: Signals corresponding to the phenyl group protons will be present, in addition to the signals for the 3-substituted THF core.

  • ¹³C NMR: Confirm the carbon skeleton of the product.

  • Mass Spectrometry: Verify the expected molecular ion peak.

Safety: Sodium hydride is a highly flammable solid that reacts violently with water. Thiophenol has a strong, unpleasant odor and is toxic. All operations should be performed in a fume hood under an inert atmosphere.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If TLC indicates a sluggish reaction, consider increasing the temperature moderately (e.g., to 40-50 °C for the thiolate reaction or 90-100 °C for the azide reaction) or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the tosylate or deactivate anionic nucleophiles.

  • Competing E2 Elimination: While unlikely for this primary substrate, strongly basic, sterically hindered nucleophiles could potentially induce some elimination to form an exocyclic methylene. Using less basic nucleophiles or milder conditions can mitigate this. For amine substitutions, using a non-nucleophilic base like DBU or proton sponge can be beneficial if over-alkylation becomes an issue.

  • Tosyl Group Stability: (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is sensitive to moisture and heat. It should be stored under an inert gas at refrigerated temperatures (0-10 °C) to prevent degradation.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Rainer, J. D. (2013). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Retrieved from [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Retrieved from [Link]

  • ChemistryViews. (2014, June 30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Retrieved from [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

Sources

Application Note: A Scalable, Chromatography-Free Synthesis of (Tetrahydrofuran-3-yl)methyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the SGLT2 inhibitor Empagliflozin.[1] While its preparation via the tosylation of (tetrahydrofuran-3-yl)methanol is straightforward at the laboratory scale, scaling this process for industrial production presents significant challenges. These hurdles include the reliance on chromatographic purification, the formation of process-related impurities, and safety concerns associated with exothermic reactions and hazardous reagents.[2][3] This application note provides a comprehensive guide to overcoming these challenges, detailing a robust, scalable, and chromatography-free protocol. We will explore the causality behind key process decisions, from reagent selection to the design of an effective work-up and isolation procedure, ensuring high yield and purity in a manufacturing environment.

Introduction: The Strategic Importance of Tosylates in API Synthesis

The conversion of an alcohol to a tosylate is a fundamental transformation in organic synthesis. It turns a poor leaving group (hydroxyl) into an excellent one (tosylate), facilitating subsequent nucleophilic substitution reactions.[3] The title compound, (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate, exemplifies this principle, serving as a key electrophile in the construction of complex active pharmaceutical ingredients (APIs).

The standard synthetic route involves the reaction of (tetrahydrofuran-3-yl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4][5] While effective, translating this simple reaction to a multi-kilogram scale requires a shift in strategy. The primary objective of process chemistry is to develop methodologies that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. This necessitates eliminating operationally complex and solvent-intensive procedures like column chromatography.[2] This guide addresses the critical parameters that must be optimized to achieve this goal.

Core Challenges in the Scale-Up Synthesis

Scaling the tosylation of (tetrahydrofuran-3-yl)methanol exposes several issues that are often negligible at the bench scale. Understanding and mitigating these is paramount for a successful technology transfer.

Challenge 1: The Purification Bottleneck

Many reported lab-scale syntheses rely on silica gel flash chromatography for purification.[2] This technique is impractical and economically unviable for large-scale production due to:

  • High Solvent Consumption: Leading to significant waste disposal costs and environmental impact.

  • Low Throughput: Chromatography is a batch process that is slow and labor-intensive.

  • Cost: The cost of large quantities of silica gel and chromatography-grade solvents is prohibitive.

Solution: The process must be designed to yield a product that can be purified through extraction and crystallization. This requires careful control over the reaction to minimize impurity formation from the outset.

Challenge 2: By-Product Formation

The desired reaction is often compromised by side reactions that complicate purification and reduce yield.

  • Chlorinated By-Product: A common impurity is the corresponding (tetrahydrofuran-3-yl)methyl chloride. This arises from the nucleophilic attack of chloride ions on the newly formed, highly reactive tosylate.[3][5] The chloride ions are generated from the reaction of TsCl with the alcohol. The use of amine bases (e.g., triethylamine, pyridine) exacerbates this issue, as they form hydrochloride salts that provide a ready source of nucleophilic chloride.

  • Hydrolysis: p-Toluenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to p-toluenesulfonic acid.[6] This not only consumes the reagent but also introduces an acidic impurity that must be removed during work-up. The product tosylate itself can also be susceptible to hydrolysis, especially under prolonged exposure to aqueous conditions or elevated temperatures.[7]

Solution: Minimizing the concentration of nucleophilic chloride and water is key. This can be achieved by selecting appropriate bases and solvents, and by maintaining strict temperature control and anhydrous conditions.

Challenge 3: Reagent Selection and Process Control

The choice of base, solvent, and reaction temperature has a profound impact on reaction rate, impurity profile, and scalability.

  • Base Selection: While organic amines like triethylamine or pyridine are common in literature protocols, they present scale-up challenges.[8] Their hydrochloride salts can be difficult to remove completely and may contribute to by-product formation. Inorganic bases, such as potassium carbonate or potassium hydroxide, offer a cost-effective and often cleaner alternative, as their salts are typically insoluble in organic solvents and easily removed by filtration or aqueous washing.[2][9]

  • Temperature Control & Exothermicity: The reaction between an alcohol and TsCl is exothermic. On a large scale, this heat generation can lead to a runaway reaction if not properly managed.[10] Elevated temperatures can accelerate side reactions, particularly the formation of the chlorinated by-product.[7]

Solution: A jacketed reactor with efficient cooling and an internal temperature probe is essential.[10] The slow, controlled addition of the most reactive reagent (typically TsCl) allows for effective heat dissipation. Choosing a weaker inorganic base can also moderate the reaction rate.

Challenge 4: Safety and Handling

Process safety is the highest priority in a manufacturing setting.

  • p-Toluenesulfonyl Chloride (TsCl): This reagent is corrosive, a lachrymator, and moisture-sensitive.[11] Inhalation of its dust or contact with skin and eyes must be avoided through the use of appropriate personal protective equipment (PPE) and closed-system transfers.[6]

  • Product Hazards: Tosylates are potent alkylating agents and should be treated as potentially carcinogenic.[4] Exposure should be minimized.

Solution: All handling operations must be performed in well-ventilated areas (e.g., fume hoods or walk-in hoods) with appropriate engineering controls.[10] Personnel must be equipped with full PPE, including respiratory protection.

Optimized Scale-Up Protocol

This protocol is designed for a ~100g scale and can be adapted for larger quantities. It avoids chromatography by controlling the impurity profile and utilizing a robust extractive work-up followed by crystallization.

Reaction Scheme

Tosylation_Reaction cluster_conditions Conditions cluster_products Products THF_MeOH (Tetrahydrofuran-3-yl)methanol Product (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate THF_MeOH->Product TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Product Base Base (e.g., K2CO3) Byproduct Base·HCl / H2O Solvent Solvent (e.g., Toluene) Temp Temperature (0-10 °C)

Caption: General scheme for the tosylation of (tetrahydrofuran-3-yl)methanol.

Process Workflow Overview

Scale-Up_Workflow node_process node_process node_input node_input node_output node_output node_control node_control A 1. Reactor Setup B 2. Charge Reactants (THF-Methanol, Toluene, K2CO3) A->B C 3. Cool to 0-5 °C B->C D 4. Controlled TsCl Addition C->D E 5. Reaction Monitoring D->E Maintain T < 10°C F 6. Aqueous Quench E->F Completion by HPLC G 7. Phase Separation F->G H 8. Aqueous Washes (Dilute HCl, NaHCO3, Brine) G->H I 9. Solvent Swap to Heptane H->I Organic Layer J 10. Crystallization I->J K 11. Filtration & Drying J->K L Final Product K->L

Caption: Step-by-step workflow for the scalable synthesis process.

Materials and Equipment
ItemSpecificationPurpose
Reagents
(Tetrahydrofuran-3-yl)methanol1.0 eq. (e.g., 102.1 g)Starting Material
p-Toluenesulfonyl Chloride (TsCl)1.2 eq. (e.g., 228.7 g)Tosylating Agent
Potassium Carbonate (K₂CO₃)1.5 eq., anhydrous, powderedInorganic Base
Toluene10 volumes (e.g., 1.0 L)Reaction & Extraction Solvent
n-Heptane5-10 volumesAnti-solvent for Crystallization
Hydrochloric Acid (HCl)1 M aqueous solutionNeutralize excess base
Sodium Bicarbonate (NaHCO₃)5% w/v aqueous solutionRemove acidic impurities
Sodium Chloride (Brine)Saturated aqueous solutionBreak emulsions, remove water
Equipment
Jacketed Glass Reactor2 L, with overhead stirrer, thermocouple, N₂ inletReaction Vessel
Addition Funnel500 mL, pressure-equalizingControlled addition of TsCl solution
Chiller/CirculatorCapable of maintaining 0 °CTemperature Control
Separatory Funnel3 LLiquid-Liquid Extraction
Rotary EvaporatorFor solvent removal/swapConcentration
Buchner Funnel & FlaskFor product filtrationIsolation
Vacuum OvenFor drying the final productDrying
Step-by-Step Experimental Protocol
  • Reactor Preparation: Assemble the 2 L jacketed reactor system. Ensure all glassware is dry. Purge the system with dry nitrogen for 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging Reactants: Charge (tetrahydrofuran-3-yl)methanol (102.1 g, 1.0 mol) and toluene (500 mL) to the reactor. Stir until a homogenous solution is formed. Add powdered anhydrous potassium carbonate (207.3 g, 1.5 mol).

  • Cooling: Cool the reactor contents to 0-5 °C using the chiller/circulator.

  • TsCl Addition: In a separate dry flask, dissolve p-toluenesulfonyl chloride (228.7 g, 1.2 mol) in toluene (500 mL). Transfer this solution to the addition funnel. Add the TsCl solution dropwise to the stirred reactor slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is critical to manage the reaction exotherm and prevent temperature spikes that could lead to by-product formation.[10]

  • Reaction & Monitoring: Stir the reaction mixture at 5-10 °C. Monitor the reaction progress by TLC or HPLC every hour. (Typical mobile phase: 30% Ethyl Acetate in Heptane). The reaction is typically complete in 4-6 hours when <1% of the starting alcohol remains.

  • Quenching: Once the reaction is complete, slowly add deionized water (500 mL) to the reactor, keeping the temperature below 20 °C. Stir for 15 minutes.

  • Phase Separation: Stop stirring and transfer the biphasic mixture to a 3 L separatory funnel. Allow the layers to separate and drain the lower aqueous layer.

  • Extractive Work-up:

    • Wash the organic layer with 1 M HCl (2 x 250 mL) to remove residual potassium salts and any potential organic base impurities. Causality Note: This acidic wash ensures the removal of basic species that could interfere with crystallization.

    • Wash with 5% NaHCO₃ solution (2 x 250 mL) to remove p-toluenesulfonic acid and residual HCl.

    • Wash with saturated brine (1 x 250 mL) to reduce the amount of dissolved water in the organic phase.

  • Solvent Swap and Crystallization: Transfer the organic layer to a flask suitable for rotary evaporation. Concentrate the toluene solution under reduced pressure to a volume of approximately 200-250 mL. Add n-heptane (500 mL) slowly while stirring. The product should begin to precipitate. Causality Note: Toluene is a good reaction solvent but a poor crystallization solvent for this product. Swapping to a non-polar solvent like heptane induces precipitation and leaves more polar impurities behind in the mother liquor.

  • Isolation: Cool the resulting slurry to 0-5 °C and hold for at least 1 hour to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold n-heptane (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.

    • Expected Yield: 200-220 g (83-91%)

    • Expected Purity: >99% by HPLC

Data Summary and Troubleshooting

Optimized Process Parameters
ParameterOptimized ValueRationale
Solvent TolueneGood solubility for reagents, immiscible with water for easy work-up.
Base Anhydrous K₂CO₃ (powdered)Inexpensive, effective, and easily removed by aqueous wash; minimizes Cl⁻ by-product.[2]
TsCl Equivalents 1.2 eq.Ensures complete conversion of the alcohol without significant excess to remove.
Temperature 0-10 °CControls exotherm and minimizes side reactions like chlorination.[10]
Purification Extractive Work-up & CrystallizationAvoids chromatography, making the process scalable and cost-effective.[2]
Crystallization Solvent Toluene / n-HeptaneProvides high recovery of pure product.
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Incomplete Reaction Inactive TsCl (hydrolyzed), insufficient base.Use fresh, high-quality TsCl. Ensure K₂CO₃ is anhydrous and finely powdered for maximum surface area.
High Chlorinated Impurity Reaction temperature too high, use of amine base.Maintain strict temperature control (<10 °C). Use an inorganic base like K₂CO₃ instead of Et₃N or pyridine.[3]
Product Oiling Out Insufficient solvent swap, residual impurities.Ensure toluene is adequately removed. Perform all aqueous washes thoroughly to remove salts and impurities.
Low Yield Incomplete reaction, losses during work-up.Monitor reaction to completion. Be careful during phase separations to avoid loss of the organic layer.

Conclusion

The successful scale-up of the synthesis of (tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate hinges on a deliberate move away from lab-scale conveniences like chromatography towards a process-oriented approach. By carefully selecting an inorganic base to minimize side reactions, controlling the reaction exotherm through metered addition, and designing a robust extractive work-up and crystallization procedure, it is possible to produce this key intermediate with high yield and purity in a safe and scalable manner. This protocol provides a validated framework for researchers and drug development professionals to implement in a manufacturing setting.

References

  • WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
  • Improved Process For Preparation Of [Tetrahydrofuran 3 Yl] 4 Methylbenzenesulfonate.
  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health (NIH). [Link]

  • (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. Veeprho. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]

  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Publishing. [Link]

  • (3R)-Tetrahydro-3-furanyl-4-methylbenzenesulphonate. Pharmaffiliates. [Link]

  • How can I tosylate an hindered secondary alcohol? ResearchGate. [Link]

  • Scale-up Reactions. Division of Research Safety - University of Illinois. [Link]

  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]

Sources

Visualizing Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester on TLC: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the visualization of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester on Thin-Layer Chromatography (TLC) plates. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring robust and reproducible results.

Introduction: The Challenge of Visualizing a Non-Chromophoric Tosylate

This compound is a molecule of interest in synthetic organic chemistry, often appearing as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a tosyl group, a tetrahydrofuran ring, and an ester linkage, presents a specific challenge for visualization by TLC. The molecule lacks a strong chromophore that would allow for easy detection under UV light, a common non-destructive visualization technique.[1][2] Therefore, chemical staining methods that react with the specific functional groups present in the molecule are essential for its detection.

This application note details a systematic approach to selecting an appropriate mobile phase for effective separation and outlines protocols for several chemical staining techniques suitable for visualizing this tosylate ester. The causality behind each experimental choice is explained to empower the researcher to adapt and troubleshoot the methodology as needed.

Foundational Principles: Polarity and Stationary Phase Interaction

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between the stationary phase and the mobile phase.[3][4] For this application, we will utilize standard silica gel plates, a highly polar stationary phase.[5] The polarity of this compound, influenced by the sulfonate group, the ether oxygen in the tetrahydrofuran ring, and the ester carbonyl, dictates its interaction with the silica gel. More polar compounds will have a stronger affinity for the polar stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[6]

Estimating Polarity and Selecting the Mobile Phase

The presence of the polar tosylate group and the ether and ester functionalities suggests that this compound is a moderately polar compound. A common starting point for developing a suitable mobile phase for such compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][7]

A recommended starting solvent system is a 7:3 or 1:1 mixture of hexanes and ethyl acetate. The optimal ratio can be determined empirically by running several TLC plates with varying solvent ratios to achieve an Rf value between 0.3 and 0.7 for the target compound, which generally provides the best separation.[3]

Experimental Workflow: From Spotting to Visualization

The overall process for the TLC analysis of this compound is outlined in the workflow diagram below.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization spotting Spot Sample Solution development Develop Plate in Solvent Chamber spotting->development drying_after_dev Dry Developed Plate development->drying_after_dev uv_check UV Visualization (Initial Check) drying_after_dev->uv_check staining Chemical Staining uv_check->staining heating Heat for Color Development staining->heating analysis Analyze and Document Results heating->analysis

Figure 1: General workflow for TLC analysis.

Detailed Protocols

Materials and Reagents
Material/ReagentGrade
Silica Gel 60 F254 TLC platesAnalytical Grade
HexanesHPLC Grade
Ethyl AcetateHPLC Grade
Potassium Permanganate (KMnO4)ACS Reagent Grade
Potassium Carbonate (K2CO3)Anhydrous
Sodium Hydroxide (NaOH)ACS Reagent Grade
p-Anisaldehyde98%
Sulfuric Acid (H2SO4)Concentrated (95-98%)
Ethanol95% or Absolute
Glacial Acetic AcidACS Reagent Grade
Ceric Ammonium Molybdate (CAM)Reagent Grade
Ammonium MolybdateACS Reagent Grade
Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the this compound in a volatile solvent such as dichloromethane or ethyl acetate (approximately 0.5 mL).

  • TLC Plate Spotting:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Use a capillary tube to spot a small amount of the sample solution onto the baseline. The spot should be small and concentrated, ideally 1-2 mm in diameter.

  • Chromatogram Development:

    • Prepare the developing chamber by pouring the chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.[8]

  • Visualization:

    • 4.2.1 UV Light (Initial Check): Although the target compound is not expected to be strongly UV-active, it is good practice to first examine the dried plate under a UV lamp (254 nm).[2][9] The tosyl group may show weak absorbance. Any UV-active impurities will also be visible.

    • 4.2.2 Chemical Staining (Choose one of the following):

      • Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for compounds that can be oxidized.[1] The tetrahydrofuran ether linkage and potentially other parts of the molecule may be susceptible to oxidation.

        • Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[10]

        • Procedure: Briefly dip the dried TLC plate into the KMnO4 solution or spray the plate evenly. The compound will appear as a yellow or brown spot on a purple background.[11] Gentle heating with a heat gun may be required to accelerate the color development.[8][9]

      • p-Anisaldehyde Stain: This is a versatile stain that reacts with various functional groups to produce colored spots upon heating.[1] It is particularly sensitive to nucleophilic groups.[10]

        • Preparation: To 135 mL of absolute ethanol, cautiously add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid. After cooling, add 3.7 mL of p-anisaldehyde.[12]

        • Procedure: Dip the plate in the p-anisaldehyde solution and then heat it with a heat gun until colored spots appear.[13] Different compounds can produce a range of colors, which can aid in differentiation.

      • Ceric Ammonium Molybdate (CAM) Stain: This is a highly sensitive, general-purpose stain that is effective for a wide variety of organic compounds.[14]

        • Preparation: Dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate in 235 mL of water, then carefully add 15 mL of concentrated sulfuric acid.[12]

        • Procedure: Dip the plate into the CAM stain solution and gently heat with a heat gun. The target compound should appear as a dark blue or green spot on a light blue background.[8]

Interpreting the Results and Troubleshooting

A successful TLC analysis will show a distinct, well-defined spot for the this compound. The Rf value should be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3]

IssuePotential CauseSuggested Solution
Streaking of the spot Sample is too concentrated; sample is not fully soluble in the mobile phase.Dilute the sample solution; choose a more appropriate spotting solvent.
Rf is too high (spot near the solvent front) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes).
Rf is too low (spot near the baseline) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
No spot is visible after staining The compound is not reactive with the chosen stain; the compound is too dilute.Try a different staining reagent; spot a more concentrated sample.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. By running a co-spot (a lane with the starting material, a lane with the reaction mixture, and a lane with both spotted on top of each other), one can confidently track the progress of a reaction and identify the product spot relative to the starting material. The use of multiple staining methods can also increase confidence in the identification of the target compound, as different stains may show varying sensitivity and color development.

Conclusion

The visualization of this compound on TLC plates requires the use of chemical staining reagents due to its lack of a strong UV chromophore. Potassium permanganate, p-anisaldehyde, and ceric ammonium molybdate stains are all effective for this purpose. The selection of an appropriate mobile phase, typically a mixture of hexanes and ethyl acetate, is crucial for achieving good separation. By understanding the chemical principles behind the TLC process and the staining reactions, researchers can effectively monitor reactions and assess the purity of this important synthetic intermediate.

References

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Baran Lab. (n.d.). TLC Visualization Methods. Scripps Research. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Available at: [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. Available at: [Link]

  • EMD Millipore. (n.d.). TLC Visualization Reagents. EPFL. Available at: [Link]

  • Re-By Organics. (n.d.). TLC stains. Available at: [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Available at: [Link]

  • WSU Chemistry. (2019). How to: TLC Visualization using Permanganate Stain. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains and Dips. Available at: [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC Stains. Available at: [Link]

  • All about chemical engineering. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • ochem.com. (2014). p-anisaldehyde staining a TLC plate. YouTube. Available at: [Link]

  • Sorbent Technologies, Inc. (2021). Sorbtech Silica Gel Comparisons. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Reddit. (2019). In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate?. r/chemhelp. Available at: [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Available at: [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). p-Toluenesulfonic acid methyl ester. Available at: [Link]

Sources

Troubleshooting & Optimization

stability of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical principles governing sulfonate esters.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the ester. Based on its chemical nature, we recommend the following:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Container: Keep the container tightly sealed to prevent the ingress of atmospheric moisture.

The primary degradation pathway for this compound is hydrolysis. Toluene-4-sulfonic acid is hygroscopic, meaning it readily absorbs moisture from the air[1][2]. Any residual acid from the synthesis of the ester can catalyze its hydrolysis, leading to the formation of p-toluenesulfonic acid and tetrahydrofuran-3-ylmethanol.

Q2: I've noticed the formation of crystals in my vial of this compound. What could this be?

A2: Crystal formation could indicate the presence of p-toluenesulfonic acid monohydrate, a common impurity and degradation product[1]. If the ester has been exposed to moisture, hydrolysis can occur, releasing p-toluenesulfonic acid, which is a solid at room temperature. To verify, you can carefully separate the crystals and obtain a melting point (p-toluenesulfonic acid monohydrate melts at 103-106°C). The presence of this degradation product can significantly impact your downstream reactions.

Q3: Can I use this reagent directly from the bottle after prolonged storage?

A3: For critical applications, we advise qualifying the reagent after prolonged storage, especially if it has not been stored under optimal conditions. A simple purity check by HPLC or NMR can confirm its integrity. The presence of significant amounts of p-toluenesulfonic acid or other impurities can alter reaction kinetics and yield.

Q4: What materials should I avoid when handling and storing this compound?

A4: To prevent degradation, avoid contact with:

  • Strong acids and bases: These can catalyze the hydrolysis of the ester.

  • Strong oxidizing agents: While the tosyl group is relatively stable, the tetrahydrofuran ring can be susceptible to oxidation.

  • Water/moisture: As mentioned, water is the primary cause of hydrolysis. Use anhydrous solvents and techniques when working with the ester.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield in a substitution reaction Degradation of the starting material.1. Confirm the purity of the this compound using HPLC or NMR. Look for the presence of p-toluenesulfonic acid and tetrahydrofuran-3-ylmethanol. 2. Ensure all solvents and reagents used in the reaction are anhydrous. 3. If degradation is confirmed, consider purifying the ester by recrystallization or chromatography before use.
Inconsistent reaction times Presence of catalytic amounts of p-toluenesulfonic acid.1. The presence of acidic impurities can accelerate reactions where an acid catalyst is beneficial or inhibit reactions that are base-sensitive. 2. Wash the ester with a saturated sodium bicarbonate solution followed by water and brine, then dry over anhydrous sodium sulfate and remove the solvent in vacuo to remove acidic impurities. Confirm neutrality with pH paper on a wet sample.
Appearance of an unfamiliar spot on TLC Decomposition of the compound.1. The primary degradation product, tetrahydrofuran-3-ylmethanol, will have a different Rf value. 2. Co-spot your reaction mixture with a sample of the starting material that has been intentionally quenched with water to see if the new spot corresponds to the alcohol.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect the presence of p-toluenesulfonic acid.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the ester and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Standard Preparation: Prepare a 1 mg/mL solution of p-toluenesulfonic acid in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of water and acetonitrile. A typical starting condition is 80:20 water:acetonitrile, ramping to 20:80 over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and standard solutions. The ester will have a longer retention time than the more polar p-toluenesulfonic acid. Quantify the purity by comparing the peak areas.

Visualizing Degradation

The primary stability concern for this compound is its susceptibility to hydrolysis. This reaction is often catalyzed by the presence of trace amounts of acid.

G cluster_products Degradation Products Ester Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester pTSA p-Toluenesulfonic acid Ester->pTSA Hydrolysis Alcohol Tetrahydrofuran-3-ylmethanol Ester->Alcohol Hydrolysis Water H2O Water->Ester Acid H+ (catalyst) Acid->Ester

Sources

Technical Support Center: Tosylation of Hindered Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the tosylation of sterically hindered secondary and tertiary alcohols. This reaction is notoriously challenging, often resulting in low yields or failure. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation and achieve successful outcomes.

I. Understanding the Challenge: Why is the Tosylation of Hindered Alcohols so Difficult?

The primary challenge in the tosylation of hindered alcohols lies in the steric hindrance around the hydroxyl group. The bulky nature of both the alcohol substrate and the p-toluenesulfonyl (tosyl) group impedes the approach of the alcohol's oxygen nucleophile to the electrophilic sulfur atom of tosyl chloride (TsCl). This steric clash significantly slows down the desired reaction, often leading to competing side reactions or no reaction at all.

Furthermore, the reactivity of the alcohol plays a crucial role. Tertiary alcohols, in particular, are poor nucleophiles and are prone to elimination reactions under basic conditions. The choice of base, solvent, and catalyst is therefore critical to favor the desired tosylation over undesired pathways.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the tosylation of hindered alcohols in a question-and-answer format, providing explanations and actionable solutions.

Q1: My tosylation reaction is not proceeding, or the yield is very low. What are the most common causes and how can I fix them?

A1: Low reactivity is the most frequent issue. Here’s a systematic approach to troubleshoot this problem:

  • Reagent Quality is Paramount:

    • Purity of Tosyl Chloride (TsCl): Commercial TsCl can degrade over time, containing p-toluenesulfonic acid, which can complicate the reaction. It is highly recommended to recrystallize TsCl from a solvent like hexane before use. This simple purification step can dramatically improve yields and reproducibility.[1]

    • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will react with TsCl, quenching the reagent and reducing the yield. Ensure solvents are freshly distilled from an appropriate drying agent and glassware is oven- or flame-dried.

  • Optimizing Reaction Conditions:

    • Choice of Base: The base plays a dual role: it deprotonates the alcohol to increase its nucleophilicity and scavenges the HCl byproduct.

      • Pyridine: A classic choice that often serves as both the base and the solvent. However, for very hindered alcohols, it may not be sufficiently reactive.

      • Triethylamine (NEt₃): A stronger, non-nucleophilic base that is often more effective than pyridine. Use in stoichiometric amounts or slightly in excess.

      • Stronger Bases: For particularly stubborn cases, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used to generate the alkoxide in situ before adding TsCl. This significantly enhances the nucleophilicity of the alcohol.

    • Solvent Selection:

      • Dichloromethane (DCM) or Chloroform (CHCl₃): Common, non-polar aprotic solvents that are generally good choices.

      • Acetonitrile (MeCN) or Tetrahydrofuran (THF): Polar aprotic solvents that can also be effective.

      • Pyridine: Can be used as a solvent, but its lower dielectric constant may not be ideal for all substrates.

    • Temperature: While many tosylations are run at 0 °C to room temperature, increasing the temperature to 40-60 °C can help overcome the activation energy barrier for hindered substrates. In some cases, microwave irradiation has been shown to accelerate the reaction significantly.[1]

  • The Power of Catalysis:

    • 4-(Dimethylamino)pyridine (DMAP): Adding a catalytic amount of DMAP (5-10 mol%) can dramatically accelerate the reaction. DMAP is a hypernucleophilic catalyst that reacts with TsCl to form a highly reactive tosylpyridinium intermediate, which is then more readily attacked by the hindered alcohol.

    • 1-Methylimidazole (MI): A highly effective and less toxic alternative to DMAP for catalyzing the tosylation of sterically demanding alcohols.[2][3] It operates via a similar mechanism to DMAP, forming a reactive N-tosylimidazolium species.

Q2: I am observing significant amounts of an elimination byproduct (alkene). How can I minimize this?

A2: Elimination is a common side reaction, especially with tertiary alcohols and when using strong, non-nucleophilic bases.

  • Mechanism of Elimination: The tosylate, once formed, is an excellent leaving group. If a strong base is present and there is an accessible proton on an adjacent carbon, an E2 elimination can occur to form an alkene.

  • Mitigation Strategies:

    • Use a Nucleophilic Base/Solvent: Pyridine is less prone to inducing elimination compared to stronger, bulkier bases like triethylamine.

    • Control Stoichiometry: Use only a slight excess of the base to minimize the concentration of free base available for elimination once the tosylate is formed.

    • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can favor the substitution pathway over elimination.

    • Alternative Reagents: If elimination remains a significant problem, consider using alternative sulfonylating agents that are less prone to this side reaction under your specific conditions.

Q3: Are there alternatives to tosyl chloride for hindered alcohols?

A3: Yes, when tosylation proves difficult, other sulfonylating agents can be more effective.

  • Methanesulfonyl Chloride (MsCl): Mesylates are also excellent leaving groups. MsCl is smaller and more reactive than TsCl, which can be advantageous for hindered alcohols. The experimental procedure is very similar to tosylation.

  • Trifluoromethanesulfonyl Anhydride (Tf₂O) or Triflic Anhydride: Triflate is an exceptionally good leaving group, making triflic anhydride a very powerful reagent for converting alcohols to triflates. These reactions are typically very fast, even at low temperatures. However, the resulting triflates are highly reactive and may be unstable to purification by chromatography.

ReagentStructureRelative ReactivityLeaving Group Ability
p-Toluenesulfonyl chloride (TsCl)CH₃C₆H₄SO₂ClGoodExcellent
Methanesulfonyl chloride (MsCl)CH₃SO₂ClVery GoodExcellent
Trifluoromethanesulfonyl anhydride (Tf₂O)(CF₃SO₂)₂OExcellentSuperb
Q4: I suspect my starting material is degrading under the reaction conditions. What can I do?

A4: Substrate stability can be an issue, particularly with acid- or base-sensitive functional groups.

  • Use Milder Conditions:

    • Employ a weaker, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge HCl without promoting other side reactions.

    • Consider using 1-methylimidazole as a catalyst, which has been shown to be effective under mild conditions.[2][3]

  • Protecting Groups: If your substrate has other functional groups that are sensitive to the reaction conditions, consider protecting them before attempting the tosylation.

III. Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Hindered Secondary Alcohol using Triethylamine and DMAP

This protocol is a good starting point for many hindered secondary alcohols.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Purify p-toluenesulfonyl chloride (TsCl) by recrystallization from hexane.

    • Dry the solvent (e.g., dichloromethane, DCM) by distillation from an appropriate drying agent (e.g., CaH₂).

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 eq.).

    • Dissolve the alcohol in anhydrous DCM (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Add triethylamine (1.5 - 2.0 eq.) dropwise to the stirred solution.

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq.).

    • In a separate flask, dissolve the recrystallized TsCl (1.2 - 1.5 eq.) in a minimal amount of anhydrous DCM.

    • Add the TsCl solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, allow it to warm to room temperature and continue stirring. For very unreactive substrates, gentle heating (40 °C) may be necessary.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Tosylation using Sodium Hydride for Very Hindered Alcohols

This protocol is for particularly challenging substrates where increased nucleophilicity of the alcohol is required. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with appropriate care.

  • Preparation:

    • Follow the same preparation steps for drying glassware and reagents as in Protocol 1. Use anhydrous THF as the solvent.

  • Formation of the Alkoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Dissolve the hindered alcohol (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add the alcohol solution dropwise to the stirred suspension of NaH at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide (hydrogen gas evolution will cease).

  • Tosylation:

    • Dissolve TsCl (1.1 eq.) in anhydrous THF.

    • Cool the alkoxide solution back to 0 °C and add the TsCl solution dropwise.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1, with the initial quenching step performed very carefully by the slow, dropwise addition of water or saturated aqueous NH₄Cl at 0 °C to quench any unreacted NaH.

IV. Mechanistic Insights & Visual Guides

The Role of DMAP in Catalysis

DMAP accelerates the tosylation of hindered alcohols by acting as a nucleophilic catalyst. It first reacts with tosyl chloride to form a highly reactive N-tosyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than tosyl chloride itself, making it more susceptible to attack by the sterically hindered alcohol.

DMAP_Catalysis TsCl Tosyl Chloride (TsCl) Intermediate N-Tosylpyridinium Salt (Highly Reactive) TsCl->Intermediate + DMAP DMAP DMAP Tosylate Tosylate (R-OTs) Intermediate->Tosylate + R-OH Alcohol Hindered Alcohol (R-OH) Tosylate->DMAP - DMAP-H⁺ DMAPH Protonated DMAP

Caption: Catalytic cycle of DMAP in the tosylation of a hindered alcohol.

Troubleshooting Workflow

When faced with a failed or low-yielding tosylation of a hindered alcohol, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow Start Low/No Yield in Tosylation CheckReagents 1. Check Reagent Purity - Recrystallize TsCl? - Anhydrous Conditions? Start->CheckReagents OptimizeBase 2. Optimize Base - Stronger Base (e.g., NaH)? - Different Amine Base? CheckReagents->OptimizeBase If still no improvement AddCatalyst 3. Add a Catalyst - DMAP (5-10 mol%)? - 1-Methylimidazole? OptimizeBase->AddCatalyst If still no improvement IncreaseTemp 4. Increase Temperature - Room Temp -> 40-60 °C? - Microwave Irradiation? AddCatalyst->IncreaseTemp If still no improvement AlternativeReagent 5. Use Alternative Reagent - MsCl (more reactive)? - Tf₂O (highly reactive)? IncreaseTemp->AlternativeReagent If all else fails Success Successful Tosylation AlternativeReagent->Success

Caption: A stepwise guide to troubleshooting the tosylation of hindered alcohols.

V. References

  • Wu, Q.-P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.

  • Kabalka, G. W., Varma, M., & Varma, R. S. (1986). Tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386–2388. [Link]

  • O'Neil, I. A. (2002). The use of sulfonyl-based leaving groups in synthesis. Comprehensive Organic Functional Group Transformations II, 1, 341-381.

  • How can I tosylate an hindered secondary alcohol? (2013). ResearchGate. [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Wu, Q.-P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Reddy, K. L. R., & Sharpless, K. B. (1998). From Styrene to Enantiopure Epoxides in Three Steps. The Journal of Organic Chemistry, 63(21), 7582-7583.

  • Request PDF: Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). ResearchGate. [Link]

Sources

Technical Support Center: Tosylation of Diols with TsCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the tosylation of diols using p-toluenesulfonyl chloride (TsCl). This process is fundamental in organic synthesis for converting hydroxyl groups into excellent leaving groups (tosylates), thereby facilitating subsequent nucleophilic substitution or elimination reactions.[1] While the primary reaction is straightforward, the bifunctional nature of diols introduces a competitive landscape of side reactions. This guide is designed to help you, the research scientist, navigate these challenges by providing in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What is the primary goal of tosylating a diol?

The main objective is to selectively convert one or both of the diol's hydroxyl groups into p-toluenesulfonate esters (tosylates). The tosylate group is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group.[2] This chemical activation allows the original alcohol position to undergo reactions that are not possible with the poorly-leaving hydroxide ion (-OH).[3][4] The reaction with TsCl proceeds via a nucleophilic attack of the alcohol on the sulfur atom, with retention of stereochemistry at the carbon center, as the C-O bond is not broken during tosylate formation.[1][5]

Q2: What are the most common byproducts I should expect when tosylating a diol?

The reaction of a diol with TsCl is often not as clean as with a simple mono-alcohol. Depending on the diol's structure and the reaction conditions, you can encounter several byproducts:

  • Ditosylate: The reaction occurs at both hydroxyl groups.

  • Cyclic Ether: An intramolecular SN2 reaction occurs after the formation of the mono-tosylate.

  • Chlorinated Product: The chloride ion acts as a nucleophile and displaces the newly formed tosylate group.[6]

  • Elimination Products (Alkenes/Dienes): Base-induced elimination of the tosylate group.[3]

  • Polymeric Material: Intermolecular etherification between diol molecules.

The following diagram provides a high-level overview of the potential reaction pathways.

Reaction_Pathways cluster_products Potential Products Diol Diol (HO-R-OH) Mono Desired Product: Mono-tosylate (TsO-R-OH) Diol->Mono 1 eq. TsCl Controlled Conditions TsCl TsCl / Base Di Byproduct: Ditosylate (TsO-R-OTs) Mono->Di Excess TsCl Cyclic Byproduct: Cyclic Ether Mono->Cyclic Intramolecular SN2 Chloro Byproduct: Chloride (Cl-R-OH) Mono->Chloro Nucleophilic Chloride (Cl⁻) Elim Byproduct: Elimination Product Mono->Elim Strong Base (E2)

Caption: Overview of desired and competing byproduct pathways in diol tosylation.

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yields primarily the ditosylated product, but I need the mono-tosylate.

Question: I'm trying to synthesize a mono-tosylate from a symmetric diol, but I'm getting a high yield of the ditosylate and unreacted starting material. How can I improve selectivity?

Causality & Logic: This is a common selectivity issue. When you use a full equivalent or an excess of TsCl, the mono-tosylated product, once formed, can react further to give the ditosylate. The relative solubility of the starting diol versus the mono-tosylate can also play a role; if the mono-tosylate remains dissolved, it is available for a second reaction.[7]

Solutions & Protocols:

  • Stoichiometric Control: The most straightforward approach is to use a stoichiometric amount (or slightly less, e.g., 0.95 equivalents) of TsCl relative to the diol. This ensures there isn't enough tosylating agent to react with both hydroxyl groups.

  • Specialized Reagents for High Selectivity: For challenging cases, methods have been developed to achieve high mono-tosylation selectivity even with stoichiometric TsCl.

    • Silver(I) Oxide (Ag₂O) Method: This method proceeds under neutral conditions and gives high yields of mono-tosylates for symmetrical diols.[7] The proposed mechanism involves coordination of the silver ion, which differentiates the acidity of the two hydroxyl groups.[7]

Table 1: Comparison of General Methods for Monotosylation

Method Key Reagents Advantage Disadvantage Citation
Stoichiometric Control Diol, 1 eq. TsCl, Pyridine Simple, inexpensive. Often results in a mixture of products. [5]
Tin-Catalyzed Diol, TsCl, Base, cat. Bu₂SnO High regioselectivity for primary alcohols. Requires metal catalyst, potential for impurities. [2][8]

| Silver-Mediated | Diol, TsCl, Ag₂O, cat. KI | High selectivity for symmetric diols, neutral conditions. | Cost of silver oxide. |[7] |

Experimental Protocol: Selective Monotosylation using Silver(I) Oxide [7]

  • To a stirred solution of the symmetric diol (1.0 mmol) in dichloromethane (DCM, 10 mL), add silver(I) oxide (Ag₂O, 1.2 mmol).

  • Add a catalytic amount of potassium iodide (KI, 0.1 mmol).

  • Add p-toluenesulfonyl chloride (TsCl, 1.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

  • Wash the Celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the mono-tosylate.

Problem 2: My intended tosylate is converting into a chlorinated byproduct.

Question: My characterization data (NMR, MS) shows the presence of a chloro-alcohol instead of the expected tosyloxy-alcohol. Why is this happening?

Causality & Logic: This is a classic case of a competing nucleophile. The tosylation reaction produces one equivalent of chloride for every equivalent of TsCl consumed. If you use an amine base like triethylamine (TEA), it forms triethylammonium hydrochloride. The resulting chloride ion (Cl⁻) is a competent nucleophile and can attack the electrophilic carbon bearing the newly-formed tosylate group in an SN2 reaction, displacing the tosylate.[6] This side reaction is particularly prevalent for substrates where the tosylate is an exceptionally good leaving group or the carbon is highly activated (e.g., benzylic or allylic alcohols).[6][9]

Solutions & Protocols:

  • Choice of Base: The simplest solution is to switch from triethylamine to pyridine. Pyridine serves as both the base and often the solvent. While it also forms a hydrochloride salt, the pyridinium cation is bulky and the overall system is generally less prone to providing free, nucleophilic chloride ions compared to TEA in solvents like DCM.[5]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) will slow the rate of the SN2 displacement reaction more than the initial tosylation, improving product selectivity.

Chlorination_Byproduct cluster_main Main Reaction Pathway cluster_side Side Reaction (SN2) R_OH R-OH Intermediate [R-O(H+)-Ts] Cl- R_OH->Intermediate Nucleophilic Attack TsCl TsCl TsCl->Intermediate Base Base (e.g., TEA) R_OTs R-OTs (Tosylate) Base->R_OTs Intermediate->R_OTs -H+ (via Base) BH_Cl [Base-H]+Cl- Intermediate->BH_Cl R_Cl R-Cl (Chloride Byproduct) R_OTs->R_Cl SN2 Attack Cl_ion Cl- (from [Base-H]+Cl-) Cl_ion->R_Cl

Caption: Mechanism showing formation of the chloride byproduct via SN2 displacement.

Problem 3: I'm observing significant formation of a cyclic ether.

Question: I'm attempting to mono-tosylate 1,4-butanediol, but my major product is tetrahydrofuran (THF). How can I prevent this intramolecular cyclization?

Causality & Logic: This is an intramolecular Williamson ether synthesis. After the initial mono-tosylation, the remaining free hydroxyl group is in perfect proximity to attack the carbon bearing the tosylate group. This intramolecular SN2 reaction is entropically favored when it forms a stable 5- or 6-membered ring. The base in the reaction mixture can deprotonate the remaining alcohol, making it a more potent nucleophile (an alkoxide) and accelerating this cyclization.

Solutions & Protocols:

  • High Dilution: Running the reaction under high dilution conditions (i.e., a large volume of solvent) favors intramolecular processes over intermolecular ones (like polymerization).

  • Slow Addition: Adding the diol slowly to a solution of TsCl and the base can keep the concentration of the mono-tosylated intermediate low at any given time, reducing the chance for subsequent reactions.

  • Use of a Protecting Group: This is the most robust solution. Protect one of the hydroxyl groups with a suitable protecting group (e.g., TBDMS, Trityl), perform the tosylation on the remaining free hydroxyl, and then deprotect. This multi-step process offers complete control.

  • Temperature and Base Selection: Use a non-nucleophilic base and maintain low temperatures (e.g., 0 °C) to disfavor the SN2 cyclization.

Problem 4: My reaction is producing elimination byproducts.

Question: I'm tosylating a secondary diol, and I'm seeing evidence of diene formation. What's causing this E2 reaction?

Causality & Logic: Tosylates are excellent leaving groups not only for substitution but also for elimination reactions. If a strong or sterically hindered base is used, it can preferentially abstract a proton from a carbon adjacent to the tosylate-bearing carbon, leading to an E2 elimination.[3] For a di-tosylated secondary diol, this can happen twice to yield a conjugated diene, which is often a thermodynamically favorable product.[3]

Solutions & Protocols:

  • Base Selection: Avoid strong bases like NaH, LDA, or even t-BuOK. Use a milder, non-nucleophilic base like pyridine.[3] While bases like DBU are non-nucleophilic, they are very strong and are often used specifically to promote E2 reactions. For tosylation, a weaker base is preferred.

  • Temperature: Keep the reaction temperature low. Elimination reactions often have a higher activation energy than substitution, so lower temperatures will favor the desired tosylation.

Troubleshooting_Flowchart Start Analyze Reaction Mixture: What is the Major Byproduct? Ditosylate Ditosylate? Start->Ditosylate Cyclic Cyclic Ether? Ditosylate->Cyclic No Sol_Ditosylate Solution: 1. Use 1.0 eq. TsCl 2. Consider Ag₂O method 3. Use protecting group strategy Ditosylate->Sol_Ditosylate Yes Chloride Chloride? Cyclic->Chloride No Sol_Cyclic Solution: 1. Use high dilution 2. Protect one -OH group 3. Low temperature Cyclic->Sol_Cyclic Yes Elimination Elimination Product? Chloride->Elimination No Sol_Chloride Solution: 1. Switch base from TEA to Pyridine 2. Low temperature Chloride->Sol_Chloride Yes Sol_Elimination Solution: 1. Use mild base (Pyridine) 2. Avoid strong/bulky bases 3. Low temperature Elimination->Sol_Elimination Yes

Caption: A troubleshooting flowchart for identifying and solving common byproduct issues.

References
  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. [Link]

  • Janssen Pharmaceutica NV. (2008). Process for regioselective mono-tosylation of diols.
  • Yi, F., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5674. [Link]

  • Quora. (2018). What will happen when cyclohexane 1,4 diol react with TsCl followed by base EtONa+?[Link]

  • Prociak, A., et al. (2021). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. Materials (Basel), 14(11), 3049. [Link]

  • Sciencemadness Discussion Board. (2020). Interesting article: Monotosylation of symmetrical diols. [Link]

  • Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332. [Link]

  • Janssen Pharmaceutica NV. (2012). Process for regioselective mono-tosylation of diols.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. [Link]

  • ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?[Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Chloride Byproducts in Tosylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for navigating a common yet persistent challenge in synthetic chemistry: the formation of chlorinated byproducts during tosylation reactions. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the purity of their tosylated products and streamline their synthetic workflows. Here, we dissect the root causes of chloride contamination and provide actionable, field-proven strategies for its mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a significant amount of alkyl chloride byproduct in my tosylation reaction. What are the primary causes?

A1: The formation of an alkyl chloride byproduct from an alcohol during a tosylation reaction is a well-documented side reaction. The primary culprit is the nucleophilic attack of a chloride ion on the activated alcohol. Several factors can contribute to this:

  • The Tosylating Agent Itself: The most common tosylating agent, p-toluenesulfonyl chloride (TsCl), is an inherent source of chloride ions.[1][2][3]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the undesired nucleophilic substitution.[4][5]

  • Choice of Base: Amine bases like triethylamine (TEA) or pyridine can form hydrochloride salts (e.g., triethylammonium hydrochloride), which can act as a source of nucleophilic chloride ions.[1][3][4] The precipitation of these salts is often observed as a cloudiness in the reaction mixture.[4]

  • Substrate Susceptibility: Certain substrates, particularly benzyl alcohols with electron-withdrawing groups, are more prone to nucleophilic attack at the benzylic position.[1][4] This is due to the increased electrophilicity of the benzylic carbon.

Q2: How can I effectively minimize the formation of these chloride byproducts?

A2: Minimizing chloride byproduct formation requires a multi-pronged approach focusing on the choice of reagents and optimization of reaction conditions.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC).[4] Once the starting alcohol has been consumed, it is crucial to work up the reaction promptly to prevent the subsequent conversion of the desired tosylate to the chloride byproduct.[4] Conducting the reaction at a lower temperature, such as 0 °C, can significantly slow down the undesired substitution.[4]

  • Select a Non-Nucleophilic Base: Employing sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine can be advantageous.[4] These bases are less likely to act as a source of nucleophilic chloride ions.[4]

  • Consider a Chloride-Free Tosylating Agent: In instances where chloride formation is a persistent issue, switching to p-toluenesulfonic anhydride (Ts₂O) completely eliminates the chloride source from the reaction.[4][6]

Q3: My reaction mixture is cloudy. What does this signify?

A3: A cloudy appearance in your reaction mixture is typically a positive indication that the reaction is proceeding.[4] This cloudiness is due to the precipitation of the hydrochloride salt of the amine base used (e.g., triethylammonium chloride or pyridinium chloride).[4] While this confirms the reaction is underway, it also highlights the presence of chloride ions that could potentially lead to byproduct formation.

Q4: I have unreacted tosyl chloride in my product mixture. How can I remove it?

A4: Excess tosyl chloride is a common issue, especially when driving the reaction to completion with a precious substrate.[7] Fortunately, there are several effective removal strategies:

  • Aqueous Workup: Quenching the reaction with water or a mild aqueous base like sodium bicarbonate will hydrolyze the unreacted tosyl chloride to the water-soluble p-toluenesulfonic acid, which can then be easily removed during an aqueous workup.[4]

  • Scavenger Resins: Amine-functionalized scavenger resins can be added to the reaction mixture. These resins selectively react with the excess tosyl chloride, and the resulting tosylated resin can be simply removed by filtration.[4]

  • Cellulose-Based Scavenging: A gentle and economical method involves treating the reaction mixture with pyridine and a cellulosic material like filter paper.[7] The excess tosyl chloride reacts with the hydroxyl groups on the cellulose, and the solid support is then filtered off.[7]

Q5: Are there any analytical techniques to quantify the amount of chloride byproduct in my sample?

A5: Yes, several analytical methods can be employed to detect and quantify organic chlorides:

  • Microcoulometry: This is a highly sensitive technique for determining trace amounts of chlorine in hydrocarbons and related chemicals.[8]

  • Ion Chromatography: This method can be used to analyze for chloride ions after combustion of the organic sample.[9]

  • Titration: After converting the organic chloride to an ionic form, titration with silver nitrate can be a straightforward method for quantification.[10]

  • High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS-GF-MAS): This is a more advanced and sensitive technique for the detection of organochlorine compounds.[11]

Troubleshooting Guide: A Decision-Making Workflow

This workflow is designed to guide you through a logical sequence of steps to diagnose and resolve issues related to chloride byproduct formation.

Caption: A decision-making workflow for troubleshooting chloride byproduct formation in tosylation reactions.

Experimental Protocols

Protocol 1: Standard Tosylation with Minimized Byproduct Formation

This protocol employs standard reagents but optimizes conditions to reduce chloride byproduct formation.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq) dropwise to the stirred solution.[4]

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.[4]

  • Stir the reaction at 0 °C and monitor its progress by TLC (typically 1-4 hours).[4]

  • Once the starting material is consumed, quench the reaction with cold water.

  • Separate the organic layer and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chloride-Free Tosylation using p-Toluenesulfonic Anhydride

This protocol is recommended when the formation of chloride byproducts is a significant and persistent issue.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonic anhydride (Ts₂O) (1.1 eq)

  • Sodium hydride (NaH) (1.2 eq) (handle with extreme care!)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) dissolved in anhydrous THF.[4]

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • In a separate flask, dissolve p-toluenesulfonic anhydride (1.1 eq) in anhydrous THF.

  • Add the Ts₂O solution dropwise to the alcohol/NaH mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data Summary

The choice of reagents and conditions can have a significant impact on the yield of the desired tosylate versus the chloride byproduct. The following table provides a conceptual comparison based on literature observations.

Tosylating AgentBaseTemperature (°C)Typical Tosylate:Chloride RatioNotes
TsClPyridine/TEARoom TempVariable (can be low)Prone to chloride byproduct formation, especially with sensitive substrates.
TsClPyridine/TEA0ImprovedLower temperature disfavors the Sₙ2 reaction leading to the chloride.
TsClDIPEA/2,6-Lutidine0 - Room TempHighSterically hindered bases reduce the availability of nucleophilic chloride.
Ts₂ONaH/Pyridine0 - Room TempVery HighEliminates the external source of chloride ions.

Mechanism of Byproduct Formation

The following diagram illustrates the competing reaction pathways that lead to the desired tosylate and the undesired chloride byproduct.

G cluster_0 Tosylation Reaction ROH Alcohol (R-OH) Activation Formation of Activated Complex ROH->Activation TsCl Tosyl Chloride (TsCl) TsCl->Activation Base Base (e.g., Pyridine) Base->Activation ROTs Tosylate (R-OTs) Activation->ROTs Desired Pathway RCl Chloride Byproduct (R-Cl) Activation->RCl Side Reaction (Nucleophilic Attack by Cl⁻) Base_HCl Base·HCl Activation->Base_HCl Base_HCl->RCl Source of Cl⁻

Caption: Competing pathways in a tosylation reaction leading to the desired tosylate and the chloride byproduct.

References

  • LookChem. (n.d.). Purification of Tosyl chloride. Chempedia. Retrieved from [Link]

  • Gao, H., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. Retrieved from [Link]

  • White, A. W., et al. (2017). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 58(3), 200-202. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Gao, H., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. Retrieved from [Link]

  • Matić, J., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181822. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Analytik Jena. (n.d.). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Flórez, M. R., et al. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. Analytical Methods, 13(32), 3724-3730. Retrieved from [Link]

  • Downer, T. M., Jr. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Chlorine. Retrieved from [Link]

  • Canadian Conservation Institute. (2018, June 6). How to Test for Chloride Ions in Iron Treatment Solutions Using Silver Nitrate – Canadian Conservation Institute (CCI) Notes 4/5. Government of Canada. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Comparison of Tosylate Precursors and Products

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the transformation of an alcohol's hydroxyl group into a better leaving group is a frequent and critical step. The tosylation of alcohols, converting them into tosylates, is a cornerstone of this chemical strategy, paving the way for a multitude of nucleophilic substitution and elimination reactions.[1][2] The successful synthesis and subsequent use of a tosylate, however, hinges on the unambiguous confirmation of its formation and purity. This guide provides an in-depth spectroscopic comparison of tosylate precursors (alcohols) and their corresponding tosylate products, offering researchers the necessary tools to confidently characterize these important molecules.

This guide is structured to provide not just the "what" but the "why" behind the spectroscopic changes observed during tosylation. We will delve into the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the expected spectral shifts and patterns supported by experimental data.

The Tosylation Reaction: A Brief Overview

The tosylation of an alcohol is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[2] The base serves to neutralize the hydrochloric acid byproduct. A crucial aspect of this reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[1] This stereochemical integrity is a significant advantage in multi-step syntheses.

Tosylation_Reaction cluster_products Products Alcohol R-OH Alcohol Base Pyridine (Base) TsCl Ts-Cl p-Toluenesulfonyl Chloride Tosyl_Ester R-OTs Tosyl Ester HCl HCl Hydrochloric Acid Base->Tosyl_Ester Reaction caption_reactants Alcohol and TsCl caption_products Tosyl Ester and HCl

Caption: General workflow of the tosylation of an alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Structural Changes

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and for monitoring the progress of a tosylation reaction. Both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a tosylate will exhibit several key differences from its alcohol precursor. The most notable changes include the disappearance of the alcohol's hydroxyl proton signal and the appearance of signals corresponding to the tosyl group.

Key Diagnostic Signals in ¹H NMR:

Proton TypePrecursor (Alcohol) Chemical Shift (δ, ppm)Product (Tosylate) Chemical Shift (δ, ppm)Rationale for Change
-OH Variable, typically 1-5 (broad)AbsentThe hydroxyl proton is replaced by the tosyl group.
-CH-O- 3.3-4.5[3]~0.5-1.0 ppm downfield shiftThe strongly electron-withdrawing tosyl group deshields the adjacent protons.
Tosyl Aromatic (Ar-H) AbsentTwo doublets, ~7.3-7.8Appearance of the characteristic AA'BB' pattern of the p-substituted benzene ring.
Tosyl Methyl (Ar-CH₃) AbsentSinglet, ~2.4Appearance of the methyl group protons of the tosyl moiety.[4]

Case Study: Benzyl Alcohol to Benzyl Tosylate

Let's consider the tosylation of benzyl alcohol.

  • Benzyl Alcohol:

    • -OH: A broad singlet, concentration-dependent.

    • -CH₂-: A singlet around δ 4.6 ppm.

    • Ar-H: A multiplet around δ 7.2-7.4 ppm.

  • Benzyl Tosylate:

    • -CH₂-: A singlet shifted downfield to approximately δ 5.1 ppm.

    • Tosyl Ar-H: A doublet around δ 7.8 ppm and another around δ 7.4 ppm.[5]

    • Benzyl Ar-H: A multiplet around δ 7.3 ppm.

    • Tosyl -CH₃: A singlet around δ 2.4 ppm.[5]

The downfield shift of the benzylic protons and the appearance of the distinct tosyl group signals provide conclusive evidence of successful tosylation.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Key Diagnostic Signals in ¹³C NMR:

Carbon TypePrecursor (Alcohol) Chemical Shift (δ, ppm)Product (Tosylate) Chemical Shift (δ, ppm)Rationale for Change
-C-O- 50-80~5-10 ppm downfield shiftDeshielding effect of the tosyl group on the carbon atom directly attached to the oxygen.
Tosyl Aromatic (Ar-C) Absent~127-145Appearance of the four distinct aromatic carbon signals of the tosyl group.
Tosyl Methyl (Ar-CH₃) Absent~21Appearance of the methyl carbon of the tosyl group.

Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. In the context of tosylation, the key transformation is the conversion of an O-H bond to S=O and S-O-C bonds.

Key Diagnostic Bands in IR Spectroscopy:

Functional GroupPrecursor (Alcohol) Wavenumber (cm⁻¹)Product (Tosylate) Wavenumber (cm⁻¹)Rationale for Change
O-H Stretch 3200-3600 (strong, broad)[6]AbsentDisappearance of the hydroxyl group.
S=O Asymmetric Stretch Absent1350-1370 (strong)Appearance of the sulfonyl group.
S=O Symmetric Stretch Absent1170-1190 (strong)[7]Appearance of the sulfonyl group.
S-O-C Stretch Absent900-1000 (strong)Formation of the sulfonate ester linkage.

The disappearance of the broad O-H stretch and the emergence of the two strong, sharp S=O stretching bands are definitive indicators of a successful tosylation reaction.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through analysis of its fragmentation patterns.

For a tosylate, the molecular ion peak (M⁺) will be observed, confirming the expected molecular weight. Common fragmentation patterns for tosylates include:

  • Cleavage of the C-O bond: This results in the formation of a carbocation corresponding to the alkyl portion of the molecule and the tosylate anion.

  • Formation of the tropylium ion: For benzyl tosylate and related compounds, a prominent peak at m/z 91 is often observed, corresponding to the stable tropylium cation (C₇H₇⁺).

  • Loss of the tosyl radical: This can lead to a fragment ion corresponding to the alkyl portion of the molecule with a positive charge.

  • Fragmentation of the tosyl group: Peaks corresponding to the tolyl group (C₇H₇⁺, m/z 91) and the sulfonyl group can also be observed.

Experimental Protocols

General Procedure for Tosylation of an Alcohol
  • To a solution of the alcohol (1.0 eq.) in a suitable dry solvent (e.g., dichloromethane or pyridine) at 0 °C, add triethylamine (1.5 eq.) or pyridine (as solvent and base).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purify the product by recrystallization or column chromatography.

NMR Sample Preparation and Analysis
  • Dissolve a small amount of the purified product (or a sample from the reaction mixture) in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra and compare the chemical shifts and integration values with those expected for the starting material and the product.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Reaction Tosylation Reaction (Alcohol + TsCl) Workup Reaction Workup & Purification Reaction->Workup NMR NMR Spectroscopy (¹H and ¹³C) Workup->NMR IR IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Confirmation Structure Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical workflow for the synthesis and spectroscopic analysis of a tosylate.

Conclusion

The successful synthesis of a tosylate is a critical step in many synthetic routes. A thorough understanding and application of spectroscopic techniques are paramount for the unambiguous characterization of these products. By carefully analyzing the changes in ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently confirm the conversion of an alcohol precursor to its corresponding tosylate, ensuring the integrity of their synthetic endeavors.

References

  • Master Organic Chemistry. Tosylates And Mesylates. (2015-03-10). [Link]

  • PubChem. 4-Toluenesulfonyl chloride. [Link]

  • SIELC Technologies. p-Toluenesulfonyl chloride. (2018-02-16). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • ResearchGate. FT-IR spectrum of tosyl cellulose acetate. [Link]

  • Wang, B. et al.
  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020-10-28). [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

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  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20). [Link]

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  • ResearchGate. 13C NMR spectra of N-tosyl pyrrole. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). [Link]

  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol). (2020-07-09). [Link]

  • Royal Society Publishing. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019-02-13). [Link]

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  • ResearchGate. (PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts.. (2025-08-06). [Link]

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A Comparative Guide to the Synthesis of Posaconazole's Core Tetrahydrofuran Intermediate: An Evaluation of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Control in Posaconazole Synthesis

Posaconazole, a broad-spectrum second-generation triazole antifungal agent, has become an indispensable tool in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1] Its complex molecular architecture, featuring a central substituted tetrahydrofuran ring, presents significant synthetic challenges. The control of impurities during the manufacturing process is not merely a matter of regulatory compliance but a fundamental requirement to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute quantities of structurally similar impurities can exhibit undesirable toxicological profiles or diminished therapeutic effect.

This guide provides an in-depth technical comparison of the use of (5R-cis)-toluene-4-sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl ester, a key intermediate in Posaconazole synthesis, with its primary sulfonic ester alternatives: the methanesulfonyl (mesylate) and p-chlorobenzenesulfonyl esters.[2] We will delve into the synthetic pathways, analyze the formation of critical process impurities, and present a comparative analysis based on available experimental data to assist researchers and drug development professionals in making informed decisions for the robust and efficient synthesis of this vital antifungal agent.

The Pivotal Role of Sulfonate Esters in Posaconazole Synthesis

The synthesis of the core tetrahydrofuran moiety of Posaconazole typically involves the nucleophilic substitution of a sulfonate ester derivative of ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol. The hydroxyl group of this alcohol is a poor leaving group, and its conversion to a sulfonate ester is a crucial activation step, facilitating the subsequent coupling with the phenoxy-piperazine side chain of the Posaconazole molecule.[3] The choice of the sulfonylating agent has a direct impact on the reaction efficiency, purification strategy, and the impurity profile of the resulting intermediate and, ultimately, the final API.

cluster_0 Activation of Tetrahydrofuran Intermediate cluster_1 Coupling Reaction cluster_2 Final Steps A ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5- (2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol C Activated Intermediate (Sulfonate Ester) A->C Sulfonylation B Sulfonylating Agent (e.g., TsCl, MsCl, p-Cl-PhSO2Cl) B->C E Posaconazole Precursor C->E Nucleophilic Substitution D Phenoxy-piperazine side chain D->E F Posaconazole E->F Further Transformations

Figure 1: General workflow for the synthesis of Posaconazole involving the activation of the key tetrahydrofuran intermediate.

Comparative Analysis of Sulfonate Esters

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester (Tosylate Intermediate)

The tosylate derivative is a widely employed intermediate in the synthesis of Posaconazole.[4] Its preparation involves the reaction of the parent alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Synthetic Protocol:

A general procedure involves dissolving the alcohol intermediate in a suitable aprotic solvent, such as dichloromethane or toluene. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the HCl generated during the reaction. The mixture is cooled, and p-toluenesulfonyl chloride is added portion-wise. The reaction is typically stirred at a low temperature and then allowed to warm to room temperature until completion.[2]

Advantages:

  • Cost-effectiveness: p-Toluenesulfonyl chloride is a readily available and relatively inexpensive reagent.

  • Crystallinity: The resulting tosylate intermediate is often a crystalline solid, which can facilitate purification by recrystallization.[5]

Disadvantages and Associated Impurities:

  • Formation of Elimination Impurity: Under basic conditions, the tosylate intermediate can undergo an elimination reaction to form the highly undesirable impurity, 2R-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole.[6] This impurity is difficult to remove in downstream processing and represents a significant challenge to achieving high purity of the final product. The formation of this impurity is base-dependent and can be exacerbated by elevated temperatures.

  • Genotoxic Impurities: The manufacturing process of p-toluenesulfonyl chloride can introduce genotoxic impurities such as methyl tosylate and p-toluenesulfonic acid itself, which may carry over into the final API if not adequately controlled.

Alternative Leaving Groups: Methanesulfonyl (Mesylate) and p-Chlorobenzenesulfonyl Esters

To mitigate the challenges associated with the tosylate intermediate, alternative sulfonylating agents have been explored.

a) Methanesulfonyl Chloride (MsCl):

The use of methanesulfonyl chloride to form the mesylate intermediate is a common alternative. Mesylates are generally more reactive than tosylates, which can lead to shorter reaction times.

b) p-Chlorobenzenesulfonyl Chloride:

This reagent offers another viable alternative. The resulting p-chlorobenzenesulfonate is also a good leaving group, comparable in reactivity to the tosylate.

Comparative Insights:

FeatureToluene-4-sulfonyl (Tosyl)Methanesulfonyl (Mesyl)p-Chlorobenzenesulfonyl
Reagent Cost Relatively LowGenerally LowModerate
Reactivity GoodHigher than TosylSimilar to Tosyl
Crystallinity of Intermediate Often CrystallineCan be more challenging to crystallizeOften Crystalline
Key Impurity Concern Elimination to form methylene impurityPotential for similar eliminationPotential for similar elimination
Potential for Genotoxic Impurities Yes (from reagent synthesis)Lower risk compared to tosylLower risk compared to tosyl

Table 1: Qualitative Comparison of Sulfonate Leaving Groups in Posaconazole Intermediate Synthesis.

Causality Behind Experimental Choices:

The choice between these sulfonylating agents often comes down to a balance of factors:

  • Reaction Kinetics: The higher reactivity of the mesylate may be advantageous for achieving faster conversion, potentially at lower temperatures, which could minimize the formation of the elimination impurity.

  • Purification: The crystalline nature of the tosylate and p-chlorobenzenesulfonate intermediates can be a significant advantage for purification by recrystallization, which is a more scalable and cost-effective method than chromatography.

  • Impurity Profile: While all three are susceptible to elimination, the specific reaction conditions (base, temperature, solvent) will play a crucial role in the extent of this side reaction. A thorough process optimization would be required to determine the optimal conditions for each leaving group.

  • Cost of Goods: For commercial-scale manufacturing, the cost of the sulfonylating agent and the overall process economics are critical considerations.

cluster_0 Sulfonylation of Hydroxyl Intermediate cluster_1 Reaction Pathways cluster_2 Products A ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5- (2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol C Activated Sulfonate Ester Intermediate A->C Base (e.g., Triethylamine) B Sulfonyl Chloride (TsCl, MsCl, or p-Cl-PhSO2Cl) B->C D Desired Nucleophilic Substitution (Coupling with Side Chain) C->D SN2 Reaction E Undesired Elimination Reaction C->E E2 Reaction (Base-mediated) F Posaconazole Precursor D->F G Methylene Impurity E->G

Figure 2: Competing reaction pathways of the activated sulfonate ester intermediate.

Formation of Other Critical Impurities

Beyond the elimination impurity, another critical process-related impurity is deshydroxy Posaconazole . This impurity is typically formed during the debenzylation step of a protected Posaconazole precursor under acidic conditions.[7] While not directly related to the choice of the sulfonate ester, its formation underscores the importance of carefully controlling reaction conditions throughout the entire synthetic sequence to minimize side reactions.

Analytical Methodologies for Impurity Profiling

The effective control of impurities relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the cornerstone for the separation and quantification of Posaconazole and its related substances.[2][8] A well-developed stability-indicating HPLC method should be capable of resolving the API from all potential process and degradation impurities, including the methylene and deshydroxy impurities.

Typical HPLC Method Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

  • Detection: UV detection at a wavelength where both the API and impurities have significant absorbance (e.g., around 260 nm) is common. Mass spectrometry provides greater sensitivity and structural information for impurity identification.

Conclusion and Recommendations

The selection of the appropriate sulfonylating agent for the synthesis of the key Posaconazole intermediate is a critical decision with significant implications for process efficiency, scalability, and the purity of the final API.

  • This compound remains a viable and cost-effective option, particularly if the subsequent coupling reaction is optimized to minimize the formation of the elimination impurity and if the starting p-toluenesulfonyl chloride is of high purity to avoid the introduction of genotoxic impurities.

  • Methanesulfonyl chloride offers the potential for faster reaction times, but the resulting mesylate intermediate may be more challenging to purify by crystallization.

  • p-Chlorobenzenesulfonyl chloride represents a good balance of reactivity and the potential for a crystalline intermediate, making it a strong candidate for process development.

Ultimately, the optimal choice will depend on a thorough process development and optimization study that includes a direct comparison of these three alternatives under various reaction conditions. Such a study should focus on maximizing the yield of the desired substitution product while minimizing the formation of the methylene elimination impurity. A robust analytical method for in-process control and final product analysis is essential to ensure the quality and safety of Posaconazole.

References

  • IUCrData. (2017). {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate. IUCrData, 2(Pt 2). Available at: [Link]

  • Pharmaffiliates. ((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate. Available at: [Link]

  • Kathirvel, S., et al. (2014). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 294-300. Available at: [Link]

  • U.S. Patent No. US20160237066A1. (2016). Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate.
  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • WIPO Patent No. WO2009141837A2. (2009). Process for preparing posaconazole and intermediates thereof.
  • WIPO Patent No. WO2015059716A2. (2015). Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Sridhar, B., et al. (2016). Synthesis and Characterization of Deshydroxy Posaconazole. Journal of Pharmaceutical Sciences & Research, 8(9), 988-992. Available at: [Link]

  • ResearchGate. (n.d.). Two genotoxic impurities of sulfonate esters in Posaconazole: Synthesis, method validation and mechanism of action. Available at: [Link]

  • Al-Adwani, S., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. PLoS One, 18(8), e0289753. Available at: [Link]

  • A Process For The Manufacture Of Posaconazole. (n.d.). Quick Company. Available at: [Link]

  • Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2023). Single-Dose Crossover Comparative Bioavailability Study of Two Different Posaconazole 100 mg Gastro-Resistant Tablets Under Fasted and Fed Conditions in Healthy Volunteers. Clinical Pharmacology in Drug Development, 13(2), 164-172. Available at: [Link]

  • Chinese Patent No. CN108794457A. (2018). Posaconazole impurity and preparation method thereof.

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A Researcher's Guide to Distinguishing Tosylates from Mesylates by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are indispensable tools, primarily utilized as excellent leaving groups to facilitate a wide array of nucleophilic substitution and elimination reactions. The subtle yet significant structural difference between the aromatic p-toluenesulfonyl group and the aliphatic methanesulfonyl group imparts distinct chemical and physical properties, including their vibrational characteristics. For the discerning researcher, infrared (IR) spectroscopy offers a rapid and non-destructive method to differentiate between these two crucial functional groups. This guide provides an in-depth comparison, supported by experimental data and foundational principles, to empower scientists in confidently identifying tosylates and mesylates in their reaction mixtures and purified products.

The Structural Foundation of Spectral Differences

The key to distinguishing tosylates from mesylates via IR spectroscopy lies in understanding how their molecular structures influence the vibrational frequencies of the core sulfonate ester functional group (-SO₂-O-R). A tosylate incorporates a p-tolyl group, an aromatic ring with a methyl substituent, attached to the sulfur atom. In contrast, a mesylate possesses a simple methyl group in the same position.

This fundamental difference—an aromatic versus an aliphatic substituent on the sulfur atom—alters the electronic environment of the sulfonyl group. The aromatic ring in a tosylate, through its electron-withdrawing inductive and resonance effects, influences the bond strengths of the S=O and S-O-C linkages differently than the electron-donating methyl group in a mesylate. These electronic dissimilarities manifest as discernible shifts in their characteristic IR absorption frequencies.

Key Diagnostic Regions in the IR Spectrum

The sulfonate ester functional group gives rise to several strong and characteristic absorption bands in the mid-infrared region. The most informative of these for distinguishing between tosylates and mesylates are the asymmetric and symmetric stretching vibrations of the S=O bonds and the stretching vibration of the S-O-C bond.

Vibrational Mode Tosylate (Aryl Sulfonate) Frequency (cm⁻¹) Mesylate (Alkyl Sulfonate) Frequency (cm⁻¹) Key Distinguishing Features
Asymmetric S=O Stretch (νₐₛ S=O) ~1370 - 1340~1350 - 1330The aromatic ring in tosylates generally causes this band to appear at a slightly higher frequency compared to mesylates.
Symmetric S=O Stretch (νₛ S=O) ~1190 - 1170~1180 - 1160Similar to the asymmetric stretch, the tosylate symmetric stretch is often found at a slightly higher wavenumber.
S-O-C Stretch (ν S-O-C) ~1000 - 900~980 - 960The coupling with the aromatic ring vibrations in tosylates can lead to a broader and more complex absorption pattern in this region.
Aromatic C-H Bending (out-of-plane) ~820 - 800 (para-disubstituted)N/AThe presence of a strong band in this region is a clear indicator of a para-substituted aromatic ring, characteristic of a tosylate.
Aromatic C=C Stretching ~1600 - 1580 and ~1500 - 1450N/ATwo distinct bands in this region are indicative of the aromatic ring in a tosylate.

Table 1: Comparative IR Absorption Frequencies for Tosylates and Mesylates.

Interpreting the Spectral Nuances: A Causality-Driven Approach

The differentiation between a tosylate and a mesylate is not merely about observing peaks within a given range but understanding the reasons for their spectral positions.

The Influence of the Aryl Group in Tosylates:

The p-toluenesulfonyl group's aromatic ring exerts a significant electronic influence. The delocalized π-electron system of the benzene ring can conjugate with the sulfonyl group, which tends to withdraw electron density. This stiffens the S=O bonds, leading to an increase in their vibrational frequencies (a shift to higher wavenumbers) for both the asymmetric and symmetric stretches compared to their mesylate counterparts.

Furthermore, the IR spectrum of a tosylate will invariably display characteristic absorptions of the p-disubstituted benzene ring. These include:

  • Aromatic C-H stretching just above 3000 cm⁻¹.

  • Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • A strong out-of-plane C-H bending vibration typically found between 820 and 800 cm⁻¹, which is a hallmark of 1,4-disubstitution.

The presence of these aromatic signals, in conjunction with the sulfonate ester peaks, provides a robust confirmation of a tosylate.

The Simplicity of the Mesylate Spectrum:

In contrast, the methanesulfonyl group in a mesylate lacks the complexities of an aromatic system. The methyl group is a simple alkyl substituent. Consequently, the IR spectrum of a mesylate is generally "cleaner" in the regions associated with aromatic vibrations. The key diagnostic peaks will be the S=O and S-O-C stretches, without the additional signals from an aromatic ring. The absence of strong absorptions in the 1600-1450 cm⁻¹ and the ~820 cm⁻¹ regions is a strong indicator that the compound is a mesylate and not a tosylate.

Experimental Protocol: A Self-Validating Workflow for Sample Analysis

This step-by-step methodology ensures accurate and reliable differentiation of tosylates and mesylates using Fourier-Transform Infrared (FT-IR) spectroscopy.

1. Sample Preparation:

  • For Solid Samples (e.g., purified tosylates/mesylates):
  • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. The quality of the pellet is crucial for a good spectrum; it should be clear and free of cracks.
  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is often preferred for its simplicity and speed.
  • For Liquid or Oily Samples (e.g., reaction mixtures):
  • Neat Sample (Salt Plates): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
  • ATR: A drop of the liquid can be placed directly on the ATR crystal.

2. Instrument Setup and Data Acquisition:

  • Background Scan: Before running the sample spectrum, acquire a background spectrum of the empty sample compartment (or the clean ATR crystal). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. A typical scan range is 4000-400 cm⁻¹. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).
  • Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

3. Spectral Analysis and Interpretation:

Figure 1. A decision-making workflow for the identification of tosylates and mesylates from an IR spectrum.

Conclusion: A Powerful Diagnostic Tool

Infrared spectroscopy stands as a powerful and accessible analytical technique for the routine differentiation of tosylate and mesylate functional groups. By focusing on the key diagnostic regions—the S=O and S-O-C stretching vibrations—and critically assessing the presence or absence of characteristic aromatic absorptions, researchers can confidently and swiftly identify these important synthetic intermediates. This guide, grounded in the principles of vibrational spectroscopy and supported by a systematic analytical workflow, provides the necessary framework for making accurate structural assignments, thereby enhancing the integrity and efficiency of chemical research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is a cornerstone of innovative research in drug development. Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, a sulfonate ester, requires meticulous handling due to its potential hazards. This guide provides essential safety and logistical information, grounded in established laboratory practices, to ensure the well-being of researchers and the integrity of your work. While comprehensive toxicological data for this specific ester may not be fully available, the principles outlined here are derived from the known hazards of sulfonic acids and their esters, ensuring a robust and cautious approach.

Understanding the Risks: Hazard Identification

  • Skin Corrosion/Irritation: Causes skin irritation, and prolonged contact may lead to burns.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation and potential damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]

It is crucial to handle this compound with the assumption that it possesses these hazards until more specific data becomes available.

Hierarchy of Controls: A Proactive Safety Strategy

Before detailing the specifics of Personal Protective Equipment (PPE), it is imperative to implement a broader safety strategy based on the hierarchy of controls. This approach prioritizes more effective, collective safety measures over individual protection.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.